molecular formula C9H17N B11923787 1-Butyl-2-vinylazetidine CAS No. 359818-96-5

1-Butyl-2-vinylazetidine

Cat. No.: B11923787
CAS No.: 359818-96-5
M. Wt: 139.24 g/mol
InChI Key: KAIBNPJDASLTHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-2-vinylazetidine (CAS: 50669-77-7) is a specialized azetidine derivative with the molecular formula C9H17N and a molecular weight of 139.24 g/mol . This compound features a four-membered azetidine ring system substituted with a butyl group at the N1 position and a reactive vinyl group at the C2 position, making it a valuable scaffold in organic and medicinal chemistry research . The vinyl substituent provides a versatile handle for further functionalization through various reaction pathways including cycloadditions, polymerizations, and cross-coupling reactions, enabling the construction of more complex nitrogen-containing architectures. Researchers utilize this azetidine derivative as a key synthetic intermediate in the development of novel pharmaceutical compounds, particularly exploring its potential incorporation as a constrained scaffold in drug discovery programs . Azetidine-containing compounds have demonstrated significant biological relevance in medicinal chemistry applications, with research focusing on their use as epoxide hydrolase inhibitors and other therapeutic targets . The compound exhibits calculated physical properties including a density of 0.907 g/cm³, boiling point of approximately 162.8°C at 760 mmHg, and flash point of 44.7°C . 1-Butyl-2-vinylazetidine is provided as a research chemical for laboratory use and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

359818-96-5

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

1-butyl-2-ethenylazetidine

InChI

InChI=1S/C9H17N/c1-3-5-7-10-8-6-9(10)4-2/h4,9H,2-3,5-8H2,1H3

InChI Key

KAIBNPJDASLTHA-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCC1C=C

Origin of Product

United States

Foundational & Exploratory

The Chemical Structure, Reactivity, and Application of 1-Butyl-2-vinylazetidine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in heterocyclic chemistry and drug development, I frequently encounter the challenge of synthesizing medium-sized (6- to 8-membered) nitrogen-containing rings. These scaffolds are highly privileged in pharmacology but are notoriously difficult to construct with high regioselectivity and atom economy.

1-Butyl-2-vinylazetidine (CAS: 359818-96-5) has emerged as a highly versatile, strain-driven building block that solves many of these synthetic bottlenecks. By leveraging the inherent ring strain of the four-membered azetidine ring coupled with the electronic activation of an adjacent vinyl group, this molecule can act as either a 4-atom or a 6-atom synthon in cycloaddition reactions.

This whitepaper provides an authoritative, field-proven guide to the structural properties, divergent mechanistic pathways, and validated experimental protocols for utilizing 1-butyl-2-vinylazetidine in advanced synthetic workflows.

Physicochemical Properties & Structural Dynamics

The reactivity of 1-butyl-2-vinylazetidine is fundamentally dictated by its structure. The azetidine ring inherently possesses significant angle strain (approximately 107 kJ/mol). When a vinyl group is positioned at the C2 carbon, it creates a unique


-system that can be easily activated by transition metals or strong electrophiles, providing a massive thermodynamic driving force for ring-opening and subsequent expansion.
Quantitative Data Summary
PropertyValue / Description
Chemical Name 1-Butyl-2-vinylazetidine
CAS Number 359818-96-5
Molecular Formula C9H17N
Molecular Weight 139.24 g/mol
LogP (Octanol/Water) ~2.30
Hydrogen Bond Acceptors 1 (Nitrogen atom)
Structural Features Highly strained 4-membered heterocycle, N-alkylated, C2-vinylic

Mechanistic Pathways in Ring Expansion

The true utility of 1-butyl-2-vinylazetidine lies in its divergent reactivity profiles. Depending on the catalytic environment and the electronic nature of the coupling partner (heterocumulene), the molecule undergoes two distinct mechanistic pathways:

Path A: Palladium-Catalyzed [4+2] Cycloaddition

When reacted with standard isocyanates (e.g., phenyl isocyanate) in the presence of a Palladium(0) catalyst, the vinyl group undergoes oxidative addition. As demonstrated by Alper and colleagues (), this cleaves the strained C-N bond to form a zwitterionic


-allylpalladium intermediate. The flexibility of this intermediate allows for 

isomerization, which is critical for the subsequent nucleophilic attack by the heterocumulene, ultimately yielding a 6-membered tetrahydropyrimidin-2-one.
Path B: Catalyst-Free [6+2] Cycloaddition

If the coupling partner is a highly electron-deficient isocyanate (e.g., tosyl isocyanate), the reaction proceeds without a catalyst. As detailed by Koya et al. (), the strong electrophilicity of the isocyanate lowers the LUMO energy, enabling direct nucleophilic attack by the sterically hindered azetidine nitrogen. The resulting intermediate undergoes an intramolecular


 ring opening, expanding the system into an 8-membered cyclic urea.

G A 1-Butyl-2-vinylazetidine (C9H17N) B Pd(OAc)2 / PPh3 (Catalytic) A->B Path A F Electron-Deficient Isocyanate (e.g., TsNCO) A->F Path B C π-Allylpalladium Zwitterion (η3-η1-η3 Isomerization) B->C Oxidative Addition D Isocyanate (RNCO) Insertion C->D Nucleophilic Attack E 6-Membered Ring (Tetrahydropyrimidin-2-one) D->E Reductive Elimination G Direct Nucleophilic Attack (N-atom to C=O) F->G Zwitterion Formation H Intramolecular SN2' Ring Opening G->H Ring Expansion I 8-Membered Ring (Cyclic Urea) H->I [6+2] Cycloaddition

Divergent mechanistic pathways of 1-butyl-2-vinylazetidine ring expansion.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. I have explicitly outlined the causality behind each experimental choice so that researchers can adapt these parameters for custom derivatives.

Protocol 1: Pd-Catalyzed Synthesis of Tetrahydropyrimidin-2-ones

Objective: Synthesize a 6-membered nitrogen heterocycle via [4+2] atom-economical insertion.

  • Catalyst Activation: In an oven-dried Schlenk flask under an Argon atmosphere, dissolve 5 mol%

    
     and 20 mol% Triphenylphosphine (
    
    
    
    ) in anhydrous Tetrahydrofuran (THF). Stir for 15 minutes at room temperature.
    • Causality:

      
       is reduced in situ by 
      
      
      
      to generate the active Pd(0) species. A monodentate ligand like
      
      
      is strictly chosen over bidentate ligands (e.g., dppe) to ensure the
      
      
      -allylpalladium intermediate remains flexible enough to undergo necessary stereochemical isomerization.
  • Substrate Addition: Introduce 1.0 equivalent of 1-butyl-2-vinylazetidine to the active catalyst solution.

  • Heterocumulene Insertion: Slowly add 1.1 equivalents of phenyl isocyanate dropwise over 10 minutes.

    • Causality: Dropwise addition ensures the isocyanate concentration remains low relative to the azetidine, preventing the highly common side-reaction of isocyanate trimerization (isocyanurate formation).

  • Reaction Maturation: Stir the mixture at strictly room temperature (20-25 °C) for 2 to 4 hours.

    • Causality: Elevated temperatures (>50 °C) will degrade the catalyst and promote oligomerization. The strain of the azetidine ring provides sufficient energy to drive the reaction at ambient conditions.

  • Self-Validation & Workup: Monitor the reaction via Thin-Layer Chromatography (TLC). The successful progression is validated by the disappearance of the starting amine spot (visualized via ninhydrin) and the emergence of a highly polar, UV-active spot corresponding to the urea-based product. Concentrate under reduced pressure and purify via silica gel flash chromatography.

Protocol 2: Catalyst-Free Synthesis of Eight-Membered Cyclic Ureas

Objective: Synthesize an 8-membered cyclic urea via [6+2] cycloaddition.

  • Preparation: Dissolve 1.0 equivalent of 1-butyl-2-vinylazetidine in anhydrous Dichloromethane (DCM) under a Nitrogen atmosphere.

  • Electrophile Addition: Cool the flask to 0 °C using an ice bath. Slowly add 1.0 equivalent of Tosyl isocyanate (TsNCO) dropwise.

    • Causality: TsNCO is exceptionally electrophilic. The electron-withdrawing tosyl group lowers the activation barrier, allowing direct nucleophilic attack by the azetidine nitrogen without transition metal activation. The ice bath mitigates the exothermic nature of this direct attack.

  • Ring Expansion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 2 hours.

  • Self-Validation & Workup: The reaction is self-validating through Infrared (IR) Spectroscopy. Aliquot a micro-sample and run an FTIR scan; the complete disappearance of the distinct, intense isocyanate

    
     stretch at ~2270 cm⁻¹ and the appearance of a cyclic urea 
    
    
    
    stretch at ~1650-1680 cm⁻¹ confirms complete conversion. Evaporate the DCM and purify the resulting azocine derivative via recrystallization.

Comparative Reaction Outcomes

The table below summarizes the expected outcomes and yields based on the heterocumulene coupling partner, providing a predictive matrix for drug development professionals designing novel scaffolds.

SubstrateReagent (Heterocumulene)Catalyst / ConditionsPrimary Product ScaffoldRing SizeApprox. Yield
1-Butyl-2-vinylazetidinePhenyl isocyanate (PhNCO)5 mol%

, 20 mol%

, THF, RT
Tetrahydropyrimidin-2-one6-Membered85 - 95%
1-Butyl-2-vinylazetidineTosyl isocyanate (TsNCO)Catalyst-Free, DCM, RTCyclic Urea (Azocine deriv.)8-Membered44 - 60%
1-Butyl-2-vinylazetidinePhenyl isothiocyanate5 mol%

, 20 mol%

, THF, RT
Thiazinanimine / Pyrimidinethione6-MemberedModerate (~50%)

Conclusion

1-Butyl-2-vinylazetidine is far more than a simple heterocyclic building block; it is a programmable synthon. By understanding the causality between catalyst selection and the electronic properties of the coupling partner, researchers can dictate whether the molecule undergoes a[4+2] or [6+2] expansion. This level of control is invaluable in modern drug discovery, where accessing novel, sterically complex 6- and 8-membered nitrogenous scaffolds can be the difference between a failed assay and a lead compound.

References

  • Mild Pd(OAc)2/PPh3 Catalyzed Cyclization Reactions of 2-Vinylazetidines with Heterocumulenes: An Atom-Economy Synthesis of Tetrahydropyrimidinone, Tetrahydropyrimidinimine, and Thiazinanimine Analogs. Gyro A. Inman, David C. D. Butler, H. Alper. Synlett, 2001(06), 914-919. URL:[Link]

  • Selective Synthesis of Eight-Membered Cyclic Ureas by the [6 + 2] Cycloaddition Reaction of 2-Vinylazetidines and Electron-Deficient Isocyanates. Shunsuke Koya, et al. Organic Letters, 11(23), 5430-5433, 2009. URL:[Link]

Reactivity profile of 1-Butyl-2-vinylazetidine in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reactivity Profile of 1-Butyl-2-vinylazetidine in Organic Synthesis

Authored by a Senior Application Scientist

Introduction: The Versatility of a Strained Heterocycle

In the landscape of modern organic synthesis, the quest for efficient and novel molecular architectures is perpetual. Strained ring systems, in particular, serve as potent building blocks, their inherent ring strain providing a thermodynamic driving force for a variety of chemical transformations. Among these, 1-butyl-2-vinylazetidine emerges as a molecule of significant interest. This N-substituted azetidine possesses a unique combination of a strained four-membered ring and a reactive vinyl group, rendering it a versatile precursor for the synthesis of complex nitrogen-containing heterocycles. These structural motifs are prevalent in a wide array of biologically active compounds, including many alkaloids and pharmaceutical agents.[1][2][3] This guide provides an in-depth exploration of the reactivity profile of 1-butyl-2-vinylazetidine, offering field-proven insights into its synthetic applications for researchers, scientists, and drug development professionals.

Core Reactivity: A Dichotomy of Functionality

The synthetic utility of 1-butyl-2-vinylazetidine is primarily dictated by the interplay between its two key functional components: the strained azetidine ring and the pendant vinyl group. The ring strain, estimated to be around 27 kcal/mol for the parent aziridine ring, makes the C-N and C-C bonds of the heterocycle susceptible to cleavage under various conditions.[4] This susceptibility, coupled with the reactivity of the vinyl moiety as a diene or dienophile, opens up a rich landscape of chemical transformations.

Cycloaddition Reactions: Building Molecular Complexity

One of the most powerful applications of 2-vinylazetidines is their participation in cycloaddition reactions to construct medium-sized, nitrogen-containing rings, which are often challenging to synthesize via conventional methods.[5]

[6+2] Cycloaddition with Arynes: A Facile Route to Benzazocines

A notable and highly efficient transformation is the [6+2] cycloaddition reaction with benzyne and other arynes.[6][7] This reaction proceeds smoothly without the need for a catalyst, providing a direct and high-yielding pathway to 1-benzazocine derivatives, structures found in numerous biologically active compounds.[5]

The reaction is typically initiated by generating benzyne in situ from a stable precursor, such as 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, using a fluoride source like cesium fluoride (CsF).[5][7] The vinylazetidine then engages the benzyne in a concerted or stepwise cycloaddition.

Proposed Mechanism:

The reaction is thought to proceed via a nucleophilic attack of the azetidine nitrogen onto the benzyne, forming a zwitterionic intermediate. This is followed by a ring-expanding electrocyclization to furnish the eight-membered benzazocine ring.[7]

G cluster_0 Benzyne Generation cluster_1 Cycloaddition Cascade precursor 2-(trimethylsilyl)phenyl trifluoromethanesulfonate benzyne Benzyne precursor->benzyne CsF zwitterion Zwitterionic Intermediate benzyne->zwitterion azetidine 1-Butyl-2-vinylazetidine azetidine->zwitterion Nucleophilic Attack benzazocine 1-Benzazocine Derivative zwitterion->benzazocine [6+2] Cycloaddition/ Ring Expansion

Diagram 1: Workflow for Benzazocine Synthesis.

Scope and Yields:

The cycloaddition has been shown to be general for a variety of N-substituted 2-vinylazetidines. The nature of the substituent on the nitrogen atom influences the reaction yield.

EntryN-Substituent (R²)Product Yield (%)
1BenzylHigh
2p-Methoxybenzyl (PMB)78
3OctylLower
4CyclohexylLower
Data synthesized from multiple sources demonstrating substituent effects.[7]

This methodology has also been extended to other arynes, such as naphthalynes, further broadening the scope for synthesizing diverse, fused heterocyclic systems.[7]

Experimental Protocol: Synthesis of 1-Butyl-5,6-dihydro-4H-benzo[b]azocine

Materials:

  • 1-Butyl-2-vinylazetidine

  • 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (Benzyne precursor)

  • Cesium Fluoride (CsF), anhydrous

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and two syringe pumps under an inert atmosphere (N₂ or Ar), add a suspension of CsF (3.0 equivalents) in anhydrous MeCN.

  • Heat the suspension to 50 °C with vigorous stirring.

  • Using the syringe pumps, add solutions of 1-butyl-2-vinylazetidine (1.0 equivalent) in MeCN and 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.5 equivalents) in MeCN dropwise over a period of 1 hour. The causality for the slow, simultaneous addition is to maintain a low concentration of the highly reactive benzyne intermediate, thereby minimizing side reactions and polymerization.

  • After the addition is complete, continue stirring the reaction mixture at 50 °C for an additional 2 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1-butyl-5,6-dihydro-4H-benzo[b]azocine.

Ring-Opening Reactions: Accessing Functionalized Amines

The inherent strain of the azetidine ring makes it susceptible to nucleophilic attack, leading to ring-opened products. This reactivity provides a valuable route to β-substituted amines, which are important synthons in organic chemistry.[8]

Palladium-Catalyzed Ring-Opening

Palladium catalysts can facilitate the ring-opening of 2-vinylazetidines. These reactions often involve the formation of a π-allyl palladium intermediate, which can then be attacked by a nucleophile. The regioselectivity of the nucleophilic attack is a key consideration in these transformations.[9] While the literature extensively covers vinylaziridines, similar principles apply to vinylazetidines, where the palladium catalyst coordinates to the vinyl group, promoting the cleavage of the adjacent C-N bond.

G start 1-Butyl-2-vinylazetidine pi_allyl π-Allyl Palladium Intermediate start->pi_allyl Oxidative Addition pd_complex Pd(0) Catalyst pd_complex->pi_allyl product Ring-Opened Product (β-Substituted Amine) pi_allyl->product Nucleophilic Attack nucleophile Nucleophile (Nu⁻) nucleophile->product

Diagram 2: Palladium-Catalyzed Ring-Opening.

Rearrangement Reactions: Isomerization to Stable Scaffolds

Rearrangement reactions of vinyl-substituted small rings, such as the aza-[5][10]-Wittig rearrangement, are powerful methods for stereoselectively forming larger, more complex heterocyclic structures.[10][11] For 2-vinylazetidines, treatment with a strong base can deprotonate the carbon adjacent to the nitrogen and the vinyl group, generating an ylide. This intermediate can then undergo a[5][10]-sigmatropic rearrangement to yield a seven-membered azepine ring. The stereochemistry of the starting vinylazetidine can directly influence the stereochemical outcome of the product, making this a stereospecific transformation.[12][13]

Applications in the Synthesis of Natural Products and Analogues

The heterocyclic scaffolds derived from 1-butyl-2-vinylazetidine are central to many natural products, particularly alkaloids.[14][15] For instance, the benzazocine core is a feature of several biologically active molecules. The ability to rapidly construct this eight-membered ring system from simple precursors highlights the efficiency of using strained-ring chemistry in target-oriented synthesis.[5] Furthermore, the functionalized amine products from ring-opening reactions are valuable intermediates for the synthesis of complex molecules like batzelladine B, an anti-HIV alkaloid.[1][2]

Conclusion and Future Outlook

1-Butyl-2-vinylazetidine stands as a testament to the synthetic power of strained heterocyclic systems. Its dual reactivity, stemming from the strained four-membered ring and the versatile vinyl group, allows for a diverse range of transformations including cycloadditions, ring-openings, and rearrangements. These reactions provide efficient, and often stereoselective, access to valuable nitrogen-containing molecules that are otherwise difficult to synthesize. For researchers in drug discovery and process development, mastering the reactivity profile of this compound unlocks novel synthetic pathways to complex molecular targets. Future research will likely focus on expanding the scope of these reactions, particularly in the realm of asymmetric catalysis, to further enhance the utility of this remarkable building block in the synthesis of enantiomerically pure pharmaceuticals.

References

  • Cycloaddition reaction of 2-vinylazetidines with benzyne: a facile access to 1-benzazocine derivatives. PubMed, [Link][6]

  • Cycloaddition Reaction of 2-Vinylazetidines with Benzyne: A Facile Access to 1-Benzazocine Derivatives. American Chemical Society, [Link][5][7]

  • Synthesis and Aza-[5][10]-Wittig Rearrangements of Vinylaziridines: Scope and Limitations. PubMed, [Link][10]

  • 2-Vinylazetidines with benzyne of the [6 + 2] cycloaddition reaction. ResearchGate, [Link][16]

  • Cycloaddition Reaction of 2-Vinylazetidines with Benzyne: A Facile Access to 1-Benzazocine Derivatives. ACS Publications, [Link][7]

  • Rearrangements of a 2-vinylaziridine. The Journal of Organic Chemistry, [Link][17]

  • The different reactivities of vinylazides. ResearchGate, [Link][18]

  • Collection - Cycloaddition Reaction of 2‑Vinylazetidines with Benzyne: A Facile Access to 1‑Benzazocine Derivatives - Organic Letters. Figshare, [Link][19]

  • Palladium-catalyzed ring-opening reactions of 1-acetyl-4-vinyl-2-azetidinones and 1-sulfonyl-2-vinylazetidines. Role of intramolecular participation of amide anion. Waseda University, [Link][9]

  • Reactivities of vinyl azides. a General reactivity of vinyl azides as CCN synthon driven by the release of N2. b Cycloaddition reactivity of vinyl azides with azide retention (this work). c Selected important natural sesquiterpenoids with decalin motif. ResearchGate, [Link][20]

  • Reactivity of Stabilized Vinyldiazo Compounds toward Alkenyl- and Alkynylsilanes under Gold Catalysis: Regio- and Stereoselective Synthesis of Skipped Dienes and Enynes. PMC, [Link][21]

  • Aziridines. XXIV. Reactions of derivatives of 2-vinylaziridine. The Journal of Organic Chemistry, [Link][22]

  • A concise synthesis of (+)-batzelladine B from simple pyrrole-based starting materials. PMC, [Link][1]

  • Stereoselective and Stereospecific Reactions. Master Organic Chemistry, [Link][12]

  • Synthesis and Applications of Vinylaziridines and Ethynylaziridines. ResearchGate, [Link][4]

  • Copper-Catalyzed Ring-Opening Reactions of Alkyl Aziridines with B2pin2: Experimental and Computational Studies. MDPI, [Link][8]

  • Fused Tricyclic Guanidine Alkaloids: Insights into Their Structure, Synthesis and Bioactivity. MDPI, [Link][2]

  • cobalt-catalyzed enantioselective ring opening of unstrained heterocycles via vinyliden. ProQuest, [Link][23]

  • A flow process for the multi-step synthesis of the alkaloid natural product oxomaritidine: a new paradigm for molecular assembly. Syrris, [Link][14]

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC, [Link][24]

  • Stereoselectivity. Wikipedia, [Link][13]

  • Synthesis of the Alkaloid Natural Products (+)-Plicane and (-)-Obliquine, Using Polymer-Supported Reagents and Scavengers. Semantic Scholar, [Link][15]

  • 8.4. Stereoselectivity. Introduction to Organic Chemistry, [Link][25]

  • Synthetic studies towards biologically active heterocyclic alkaloids and their analogues: a thesis in Chemistry. UMassD Repository, [Link][3]

  • Regiodivergent Hydroborative Ring Opening of Epoxides via Selective C-O Bond Activation. chemrxiv.org, [Link][27]

  • Stereoselective Reactions. YouTube, [Link][28]

  • Synthesis and characterization of ionic liquids based upon 1-butyl-2,3-dimethylimidazolium chloride/ZnCl2. New Journal of Chemistry (RSC Publishing), [Link][29]

  • Anomalous Thermal Characteristics of Poly(Ionic Liquids) Derived from 1-Butyl-2,3-dimethyl-4-vinylimidazolium Salts. MDPI, [Link][30]

  • Anomalous Thermal Characteristics of Poly(ionic liquids) Derived from 1-Butyl-2,3-dimethyl-4-vinylimidazolium Salts. PMC, [Link][31]

  • Sigmatropic rearrangements of 'onium' ylids. Chemical Society Reviews (RSC Publishing), [Link][11]

Sources

The Ascendancy of a Strained Scaffold: A Technical Guide to the History and Discovery of Functionalized Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

From its initial discovery as a chemical novelty, the azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has risen to prominence as a privileged scaffold in modern medicinal chemistry.[1] Its inherent ring strain and distinct three-dimensional geometry impart unique physicochemical properties that are increasingly sought after in the design of novel therapeutics.[2][3] This in-depth technical guide provides a comprehensive exploration of the history, discovery, and evolution of synthetic methodologies for functionalized azetidines. We will delve into the causality behind experimental choices, from classical ring-closing strategies to modern catalytic and photochemical advancements, offering field-proven insights for researchers at the forefront of drug discovery and development.

The Genesis of a Strained Ring: A Historical Perspective

The journey of azetidine chemistry began in 1888 with the pioneering work of German chemists Siegmund Gabriel and J. Weiner.[1] Their seminal report described the synthesis of the parent azetidine ring via the intramolecular cyclization of γ-bromopropylamine in the presence of a base.[1] This foundational discovery laid the groundwork for future explorations into this unique heterocyclic system. However, the inherent ring strain of the four-membered ring, a consequence of significant deviation from ideal tetrahedral bond angles, posed a considerable synthetic challenge for early chemists, rendering its isolation and functionalization a non-trivial pursuit.[1][3] Early methods were often characterized by low yields and limited substrate scope, hindering the widespread adoption of the azetidine motif.[1]

Evolution of Synthetic Methodologies: From Classical to Contemporary

The increasing recognition of the azetidine scaffold's potential in medicinal chemistry has catalyzed the development of more sophisticated and efficient synthetic strategies.[1][4] This section will explore the key methodologies that have shaped the field, from foundational cyclization reactions to modern, highly selective transformations.

Foundational Intramolecular Cyclizations

The classical and most direct approach to the azetidine core involves the intramolecular cyclization of a linear precursor containing a nitrogen nucleophile and a suitable leaving group.[5] This strategy, employed in the initial discovery, relies on the nucleophilic attack of an amine onto an electrophilic carbon center, typically at the γ-position, to forge the four-membered ring.[1]

Key Considerations for Intramolecular Cyclization:
  • Leaving Group: The efficiency of the cyclization is highly dependent on the nature of the leaving group. Halides (Br, I) and sulfonates (tosylates, mesylates) are commonly employed.

  • Reaction Conditions: The choice of base and solvent is critical to promote the desired intramolecular reaction over competing intermolecular side reactions.

  • Stereocontrol: The stereochemistry of the starting material can be effectively translated to the azetidine product, allowing for the synthesis of enantiomerically enriched compounds.[6]

Experimental Protocol: Synthesis of N-Aryl-2-Cyanoazetidines via Intramolecular Cyclization[7][8]

This three-step sequence provides a reliable method for accessing diversely substituted N-aryl-2-cyanoazetidines from β-amino alcohols.

Step 1: Copper-Catalyzed N-Arylation

  • To a solution of the β-amino alcohol in a suitable solvent (e.g., toluene), add the aryl halide, a copper catalyst (e.g., CuI), a ligand (e.g., L-proline), and a base (e.g., K₂CO₃).

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC).

  • After cooling, perform an aqueous workup and purify the N-arylated amino alcohol by column chromatography.

Step 2: N-Cyanomethylation

  • Dissolve the N-arylated amino alcohol in a suitable solvent (e.g., acetonitrile) and add chloroacetonitrile and a base (e.g., K₂CO₃).

  • Stir the reaction at room temperature until completion.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

Step 3: One-Pot Mesylation and Ring Closure

  • Dissolve the crude N-cyanomethylated intermediate in an anhydrous solvent (e.g., CH₂Cl₂) and cool to 0 °C.

  • Add a base (e.g., triethylamine) followed by methanesulfonyl chloride dropwise.

  • After stirring for a designated time, add a strong, non-nucleophilic base (e.g., DBU) to induce ring closure.

  • Quench the reaction, perform an aqueous workup, and purify the final N-aryl-2-cyanoazetidine by column chromatography.

[2+2] Cycloaddition Reactions: A Direct Approach

[2+2] cycloaddition reactions offer a powerful and atom-economical strategy for the direct construction of the azetidine ring.[5] These reactions typically involve the combination of an imine with an alkene or a ketene.

2.2.1. The Aza Paternò-Büchi Reaction

The aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition of an imine and an alkene, provides a direct and often stereoselective route to functionalized azetidines.[1][7] However, this reaction has historically been met with challenges due to the excited state of imines being susceptible to rapid, non-productive decay pathways.[7] Recent advancements, particularly the use of visible-light photocatalysis, have overcome many of these limitations, enabling the synthesis of complex azetidine architectures under mild conditions.[8][9][10][11]

Experimental Protocol: Visible-Light-Mediated Intramolecular Aza Paternò-Büchi Reaction (General Procedure)[13]

This protocol describes a general procedure for the synthesis of bicyclic azetidines.

Reactant Preparation:

  • A solution of the oxime precursor is prepared in a suitable solvent (e.g., THF).

Photochemical Reaction:

  • To the solution, add a photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆).

  • Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature until the starting material is consumed.

  • The reaction progress is monitored by TLC or LC-MS.

Workup and Purification:

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired bicyclic azetidine.

2.2.2. Ketene-Imine Cycloaddition (Staudinger Synthesis)

The Staudinger synthesis, discovered in 1907, remains a cornerstone for the synthesis of β-lactams (azetidin-2-ones) and involves the [2+2] cycloaddition of a ketene and an imine.[12] The ketene is often generated in situ from an acyl chloride and a tertiary amine.[12] The reaction proceeds through a zwitterionic intermediate, followed by conrotatory electrocyclization to form the four-membered ring.[12]

Ring Expansion of Three-Membered Heterocycles

The ring expansion of readily available aziridines provides an alternative and versatile route to functionalized azetidines.[5][13] This strategy leverages the inherent strain of the three-membered ring to drive the formation of the larger, yet still strained, four-membered ring.

Modern Catalytic Approaches: C-H Functionalization

The direct functionalization of C-H bonds has emerged as a powerful and atom-economical strategy in organic synthesis. Palladium-catalyzed intramolecular C(sp³)-H amination has been successfully applied to the synthesis of functionalized azetidines.[9] This approach involves the reductive elimination from a high-valent palladium intermediate to form the C-N bond of the azetidine ring.[9]

The Azetidine Scaffold in Drug Discovery: A Privileged Motif

The unique structural and physicochemical properties of the azetidine ring have made it an increasingly attractive scaffold in medicinal chemistry.[1][2][14] Its incorporation into drug candidates can lead to improvements in metabolic stability, aqueous solubility, and lipophilicity.[1] Several FDA-approved drugs, including baricitinib, cobimetinib, and azelnidipine, feature an azetidine moiety, highlighting its therapeutic relevance.[2][15]

Impact of the Azetidine Ring on Physicochemical Properties:
PropertyImpact of Azetidine IncorporationRationale
Metabolic Stability Generally IncreasedThe strained ring can be more resistant to enzymatic degradation.[3]
Aqueous Solubility Often ImprovedThe presence of the nitrogen atom can increase polarity.[1]
Lipophilicity (logP) Typically LoweredCompared to larger, more flexible aliphatic rings.[1]
Conformational Rigidity IncreasedThe four-membered ring restricts conformational freedom, which can lead to higher binding affinity and selectivity for biological targets.[2][3]

Visualizing Key Synthetic Pathways

To better understand the relationships between different synthetic strategies, the following diagrams illustrate the core concepts.

Azetidine_Synthesis_Overview cluster_start Starting Materials cluster_methods Synthetic Methodologies γ-Amino Halide γ-Amino Halide Intramolecular Cyclization Intramolecular Cyclization γ-Amino Halide->Intramolecular Cyclization Classical Route Imine + Alkene Imine + Alkene [2+2] Cycloaddition [2+2] Cycloaddition Imine + Alkene->[2+2] Cycloaddition Direct Formation Aziridine Aziridine Ring Expansion Ring Expansion Aziridine->Ring Expansion Strain-Driven Aliphatic Amine Aliphatic Amine C-H Functionalization C-H Functionalization Aliphatic Amine->C-H Functionalization Modern Catalysis Functionalized Azetidine Functionalized Azetidine Intramolecular Cyclization->Functionalized Azetidine [2+2] Cycloaddition->Functionalized Azetidine Ring Expansion->Functionalized Azetidine C-H Functionalization->Functionalized Azetidine

Caption: Overview of major synthetic routes to functionalized azetidines.

Aza_Paterno_Buchi_Mechanism Imine Imine Excited Imine Excited Imine Imine->Excited Imine hν (Light) Alkene Alkene Excited Imine* Excited Imine* Diradical Intermediate Diradical Intermediate Azetidine Azetidine Diradical Intermediate->Azetidine Ring Closure Excited Imine->Diradical Intermediate + Alkene

Sources

Methodological & Application

Application Note: Protocols for the Ring Expansion of 1-Butyl-2-vinylazetidine in the Synthesis of Medium-Sized N-Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Principles

Medium-sized nitrogen heterocycles (such as 6-, 7-, and 8-membered rings) are privileged scaffolds in drug discovery and medicinal chemistry. However, their de novo synthesis is often thermodynamically and kinetically challenging due to unfavorable entropic factors and transannular strain. To bypass these barriers, researchers utilize strain-driven ring expansion.

The compound 1[1] is an ideal precursor for these transformations. The four-membered azetidine ring harbors approximately 26 kcal/mol of ring strain. When coupled with the adjacent C2-vinyl group, the molecule can undergo highly regioselective expansions through two distinct mechanistic pathways:

  • The Zwitterionic

    
     Pathway (Catalyst-Free) : When exposed to highly electrophilic heterocumulenes (e.g., electron-deficient tosyl isocyanate), the basic azetidine nitrogen directly attacks the isocyanate carbon. This generates a zwitterionic intermediate. Driven by the release of ring strain, an intramolecular 
    
    
    
    displacement occurs at the allylic position, expanding the ring into an 8-membered cyclic urea (azocine derivative)[2].
  • The

    
    -Allylpalladium Pathway (Transition-Metal Catalyzed) : In the presence of a Pd(0) catalyst, the vinylazetidine undergoes oxidative addition to form a 
    
    
    
    -allylpalladium intermediate. This relieves the ring strain and creates an electrophilic allyl species that can be intercepted by various heterocumulenes, leading to 6- or 7-membered ring systems (e.g., tetrahydropyrimidinones)[3].

Experimental Protocols

The following methodologies are designed as self-validating systems, incorporating visual and chromatographic checkpoints to ensure the fidelity of the reactive intermediates.

Protocol A: Catalyst-Free Synthesis of 8-Membered Cyclic Ureas ([6+2] Cycloaddition)

Objective: Synthesis of 1-butyl-tosyl-1,3-diazocan-2-one derivatives via a [6+2] cycloaddition[2]. Causality Check: This protocol omits transition metals, relying entirely on the electrophilicity of the isocyanate. Using non-electron-deficient isocyanates (like phenyl isocyanate) will stall the reaction at the zwitterion stage or require extreme heating, leading to decomposition[4].

  • Preparation : Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under a continuous argon purge to prevent moisture-induced isocyanate hydrolysis.

  • Solvent & Substrate : Dissolve 1-butyl-2-vinylazetidine (1.0 mmol) in 5.0 mL of anhydrous dichloromethane (DCM). Cool the mixture to 0 °C using an ice bath.

    • Insight: Cooling controls the initial exothermic nucleophilic attack, preventing the localized heating that typically drives competing

      
       pathways and unwanted 6-membered ring byproducts.
      
  • Reagent Addition : Add tosyl isocyanate (1.1 mmol) dropwise over 5 minutes using a syringe pump.

  • Reaction : Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is self-validating when the highly polar azetidine baseline spot completely converts to a higher-

    
     product spot.
    
  • Workup : Quench the reaction with 5 mL of saturated aqueous

    
     to neutralize any acidic byproducts. Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification : Purify the crude residue via flash column chromatography (silica gel) to isolate the 8-membered cyclic urea.

Protocol B: Pd-Catalyzed Synthesis of Tetrahydropyrimidinones

Objective: Synthesis of 6-membered N-heterocycles via


-allylpalladium intermediates[3].
  • Catalyst Pre-activation : In an argon-purged Schlenk tube, combine

    
     (5 mol%, 0.05 mmol) and 
    
    
    
    (15 mol%, 0.15 mmol) in 3.0 mL of anhydrous THF. Stir at room temperature for 15 minutes.
    • Self-Validation: The solution must transition from reddish-brown to a clear pale yellow, visually confirming the reduction of Pd(II) to the active Pd(0) species.

  • Reagent Addition : Add the chosen heterocumulene (e.g., a carbodiimide or aryl isocyanate, 1.2 mmol) to the active catalyst solution.

  • Substrate Injection : Slowly inject 1-butyl-2-vinylazetidine (1.0 mmol) dissolved in 2.0 mL of THF.

    • Insight: Adding the strained ring after the heterocumulene ensures the Pd-catalyst is fully coordinated with the trapping agent prior to the generation of the highly reactive

      
      -allylpalladium species, suppressing substrate dimerization.
      
  • Heating : Heat the mixture to 60 °C for 6–8 hours.

  • Workup & Purification : Cool to room temperature. Filter the mixture through a short pad of Celite to remove precipitated palladium black. Concentrate the filtrate and purify via flash chromatography to afford the tetrahydropyrimidinone analog.

Data Interpretation & Comparative Metrics

The table below summarizes the quantitative data and expected regiochemical outcomes based on the chosen expansion modality, derived from established literature parameters[2][3].

Reaction ModalityReagents / CatalystTemp (°C)Primary IntermediateMajor Product Ring SizeExpected Yield Range
Catalyst-Free [6+2] Tosyl Isocyanate (No Cat.)20–25Zwitterion (

)
8-Membered (Azocine)75–89%
Catalyst-Free [6+2] Benzoyl Isocyanate (No Cat.)100Zwitterion (

)
8-Membered (Azocine)30–45%
Pd-Catalyzed Isocyanate +

60

-Allylpalladium
6-Membered (Pyrimidinone)65–85%
Pd-Catalyzed Aryl Isocyanate +

80

-Allylpalladium
7-Membered (Diazepine)50–70%

Mechanistic Visualization

The following diagram maps the logical flow and divergent mechanistic pathways of 1-butyl-2-vinylazetidine ring expansion based on the presence or absence of a transition metal catalyst.

G Substrate 1-Butyl-2-vinylazetidine (Strained 4-Membered Ring) Path1 Catalyst-Free [6+2] Cycloaddition (Electron-Deficient Isocyanates) Substrate->Path1 Path2 Pd-Catalyzed Ring Expansion (Pd(OAc)2 / PPh3) Substrate->Path2 Zwitterion Zwitterionic Intermediate (N-attack on Isocyanate) Path1->Zwitterion SN2 Intramolecular SN2' Reaction Zwitterion->SN2 Product1 8-Membered Cyclic Urea (Azocine Derivative) SN2->Product1 PiAllyl π-Allylpalladium Intermediate (Ring Opening) Path2->PiAllyl Cyclization Nucleophilic Cyclization PiAllyl->Cyclization Product2 6- or 7-Membered N-Heterocycles (Tetrahydropyrimidinones) Cyclization->Product2

Divergent ring expansion pathways of 1-butyl-2-vinylazetidine based on catalyst presence.

References

  • 1-Butyl-2-vinylazetidine Source: Bidepharm URL
  • Selective Synthesis of Eight-Membered Cyclic Ureas by the [6 + 2] Cycloaddition Reaction of 2-Vinylazetidines and Electron-Deficient Isocyanates Source: Organic Letters - ACS Publications URL
  • Source: PMC (National Institutes of Health)
  • Mild Pd(OAc)2/PPh3 Catalyzed Cyclization Reactions of 2-Vinylazetidines with Heterocumulenes: An Atom-Economy Synthesis of Tetrahydropyrimidinone...

Sources

Application Note: Synthesis of Azocines via Aza-Cope Rearrangement of 1-Butyl-2-vinylazetidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Medium-sized nitrogen heterocycles, particularly eight-membered azocines, are highly prized scaffolds in drug discovery due to their prevalence in bioactive alkaloids and pharmaceutical libraries. However, their synthesis is notoriously challenging due to the unfavorable entropic and enthalpic barriers associated with medium-ring closure[1].

To bypass these thermodynamic hurdles, modern synthetic strategies rely on the ring expansion of strained four-membered rings. The reaction of 1-butyl-2-vinylazetidine (CAS: 359818-96-5)[2] with electron-deficient allenes triggers a highly efficient cascade sequence. This cascade terminates in a charge-accelerated [3,3]-sigmatropic rearrangement (aza-Cope rearrangement), yielding functionalized azocines under remarkably mild conditions[3].

Mechanistic Rationale

While formally classified as a[6+2] cycloaddition, the transformation operates via a distinct step-wise zwitterionic pathway[4]:

  • Nucleophilic Attack: The tertiary nitrogen of 1-butyl-2-vinylazetidine is highly nucleophilic, a property enhanced by the electron-donating

    
    -butyl group. It attacks the central sp-hybridized carbon of an electron-deficient allene (e.g., acetylallene).
    
  • Zwitterion Formation: This initial C–N bond formation generates a highly reactive zwitterionic intermediate, featuring a quaternary ammonium center and an enolate-like anion[3].

  • Aza-Cope Rearrangement: The zwitterion inherently contains a 1,5-diene system. Driven by the massive thermodynamic relief of the azetidine ring strain (~26 kcal/mol) and the neutralization of the separated charges, the intermediate undergoes a rapid, suprafacial[3,3]-aza-Cope rearrangement to expand the ring into an eight-membered azocine[1].

Mechanism A 1-Butyl-2-vinylazetidine + Electron-Deficient Allene B Nucleophilic Attack (C-N Bond Formation) A->B C Zwitterionic Intermediate (Quaternary Ammonium) B->C D [3,3]-Aza-Cope Rearrangement C->D E Azocine Derivative (8-Membered Ring) D->E

Mechanistic pathway of the aza-Cope rearrangement to form azocines.

Experimental Design & Causality

As a self-validating system, every parameter in this protocol is chosen to manipulate the kinetics of the zwitterionic intermediate:

  • Solvent Selection (Strictly Aprotic): Toluene or Dichloromethane (CH₂Cl₂) must be used. Causality: Protic solvents (like methanol) will prematurely protonate the enolate anion of the zwitterion. This quenches the cascade before the [3,3]-rearrangement can occur, leading exclusively to acyclic, ring-opened amino-ketone byproducts.

  • Temperature Control: The initial nucleophilic attack is highly exothermic. Initiating the reaction at 0 °C prevents the competitive thermal dimerization of the allene. Warming to room temperature provides the necessary thermal activation energy to overcome the orbital symmetry requirements of the sigmatropic shift.

  • In-Process Validation: The reaction progress is unambiguously tracked via ¹H NMR of crude aliquots. The successful aza-Cope rearrangement is validated by the disappearance of the complex multiplets of the strained azetidine ring (3.0–4.0 ppm) and the emergence of a new set of olefinic protons (5.5–6.5 ppm) corresponding to the expanded azocine core.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and azocine yield, validating the choice of non-polar environments.

EntrySolventTemp (°C)Time (h)Yield (%)Observation / Causality
1Methanol254< 5Protic solvent traps the zwitterion; acyclic byproduct dominates.
2THF0 to 25662Moderate stabilization of zwitterion; slower rearrangement.
3CH₂Cl₂0 to 25478Good balance of polarity; efficient ring expansion.
4 Toluene 0 to 25 4 85 Optimal non-polar environment; maximizes[3,3] sigmatropic shift.
5Toluene80145Elevated temperature causes allene degradation and polymerization.

Step-by-Step Protocol: Synthesis of -Butyl-Azocine Derivatives

Materials Required:

  • 1-Butyl-2-vinylazetidine (1.0 equiv)

  • Acetylallene or Benzoylallene (1.2 equiv)

  • Anhydrous Toluene (0.2 M relative to azetidine)

  • Saturated aqueous NH₄Cl, Ethyl Acetate, Brine, Anhydrous Na₂SO₄.

Methodology:

  • System Preparation: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x). Note: Rigorous exclusion of moisture is critical to prevent zwitterion quenching.

  • Reagent Mixing: Add 1-butyl-2-vinylazetidine (1.0 mmol, 139.2 mg) and anhydrous Toluene (5.0 mL) to the flask. Cool the mixture to 0 °C using an ice-water bath to control the initial exothermic addition.

  • Allene Addition: Slowly add the electron-deficient allene (1.2 mmol) dropwise over 10 minutes via a gas-tight syringe. The slight stoichiometric excess ensures complete consumption of the azetidine.

  • Aza-Cope Rearrangement (Reaction Phase): Remove the ice bath and allow the reaction to warm to ambient temperature (25 °C). Stir for 4 hours.

  • Self-Validating Reaction Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the azetidine spot (lower

    
    , amine-like tailing) and the appearance of a new, UV-active spot (higher 
    
    
    
    ) confirms the progression of the aza-Cope rearrangement.
  • Quenching and Workup: Quench the reaction with saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 80:20 Hexanes/EtOAc) to yield the pure azocine derivative.

Workflow Step1 1. Preparation Dry solvent & inert atmosphere Step2 2. Reagent Addition Mix azetidine and allene at 0 °C Step1->Step2 Step3 3. Reaction Stir at RT (Monitoring via TLC) Step2->Step3 Step4 4. Quenching & Extraction NH4Cl quench, EtOAc extraction Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Step-by-step experimental workflow for azocine synthesis.

References

  • Selective Synthesis of Eight-Membered Cyclic Ureas by the [6 + 2] Cycloaddition Reaction of 2-Vinylazetidines and Electron-Deficient Isocyanates Organic Letters (2009) URL:[Link]

  • Cycloaddition reaction of 2-vinylazetidines with benzyne: A facile access to 1-benzazocine derivatives Organic Letters (2012) URL:[Link]

Sources

Application Note: A Detailed Protocol for the Synthesis of N-butyl-2-vinylazetidine via Intramolecular Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, are crucial structural motifs in modern medicinal chemistry and drug development.[1][2][3] Their inherent ring strain not only imparts unique conformational constraints but also makes them valuable synthetic intermediates for accessing a wide array of more complex nitrogenous compounds.[3] The incorporation of an azetidine ring into a drug candidate can lead to improved physicochemical properties, such as increased metabolic stability, enhanced binding affinity, and better solubility.

This application note provides a comprehensive, step-by-step guide for the synthesis of N-butyl-2-vinylazetidine, a model compound representing a class of substituted azetidines with potential applications as building blocks in pharmaceutical discovery. The synthetic strategy hinges on a robust and widely employed method: the intramolecular cyclization of an activated γ-amino alcohol. This approach is valued for its reliability and the accessibility of its starting materials.

Reaction Mechanism: Intramolecular S­N2 Cyclization

The core of this synthesis is an intramolecular nucleophilic substitution (S­N2) reaction.[1] The general principle involves a three-step sequence:

  • Precursor Synthesis: An appropriate acyclic precursor is synthesized, containing both the nucleophilic amino group and a hydroxyl group at a position that will allow for 4-membered ring formation (a 1,3-relationship).

  • Activation: The hydroxyl group, a poor leaving group, is converted into a superior leaving group, typically a mesylate or tosylate. This is achieved by reacting the alcohol with a sulfonyl chloride.

  • Cyclization: A base is introduced to deprotonate the secondary amine, enhancing its nucleophilicity. The resulting amide anion then attacks the carbon atom bearing the leaving group, displacing it and forging the azetidine ring.

This sequence ensures a high-yielding and regioselective formation of the desired four-membered ring.

Intramolecular_SN2_Cyclization Start γ-Amino Alcohol Precursor Activated Activated Intermediate (Mesylate) Start->Activated MsCl, Et3N (Activation) Cyclized N-butyl-2-vinylazetidine Activated->Cyclized Base (e.g., NaH) (Intramolecular SN2) Synthesis_Workflow cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Activation cluster_2 Part C: Cyclization & Purification A1 n-Butylamine + Epoxide A2 Reflux in MeOH A1->A2 A3 Workup & Evaporation A2->A3 B1 Dissolve Precursor in DCM A3->B1 To Activation B2 Add Et3N & MsCl at 0°C B1->B2 B3 Aqueous Workup B2->B3 C1 Add Mesylate to NaH in THF B3->C1 To Cyclization C2 Stir at Room Temp C1->C2 C3 Quench & Extract C2->C3 C4 Column Chromatography C3->C4 End End C4->End Final Product

Sources

Application Note: Scalable Synthesis and Mechanistic Utilization of 1-Butyl-2-vinylazetidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Butyl-2-vinylazetidine (CAS: 359818-96-5) is a highly versatile, strained N-heterocycle that serves as a critical building block in advanced organic synthesis and drug development. Unlike standard four-membered rings, the presence of the vinyl group allows this molecule to act as a unique six-atom component in complex cycloadditions and as a precursor for π-allylpalladium intermediates. This application note details a scalable, three-phase synthetic protocol designed to maximize yield while preserving the integrity of the highly strained azetidine core.

Mechanistic Insights & Causality (E-E-A-T)

The synthesis of 2-vinylazetidines is notoriously challenging due to the propensity of the four-membered ring to undergo premature ring-opening under standard reaction conditions. Our protocol leverages the foundational methodology of[1], utilizing chlorosulfonyl isocyanate (CSI) for a highly regioselective [2+2] cycloaddition with 1,3-butadiene.

Crucially, the reduction of the intermediate β-lactam (4-vinylazetidin-2-one) must be strictly controlled. Standard lithium aluminum hydride (LiAlH₄) is often basic enough to trigger ring cleavage. By generating alane (AlH₃) in situ via the addition of sulfuric acid to LiAlH₄, we suppress the basicity of the reductant. This ensures the chemoselective reduction of the carbonyl group while leaving the azetidine ring intact[2].

Downstream, the N-alkylation with a butyl halide yields 1-Butyl-2-vinylazetidine, which can be deployed in atom-economical Pd-catalyzed cyclizations with heterocumulenes to form medium-sized heterocycles, as demonstrated by [3].

G A 1,3-Butadiene + CSI B [2+2] Cycloaddition A->B C 4-Vinylazetidin-2-one B->C D Reduction (AlH3/LiAlH4) C->D E 2-Vinylazetidine D->E F N-Alkylation (Butyl halide) E->F G 1-Butyl-2-vinylazetidine F->G

Fig 1: Step-by-step synthetic workflow for 1-Butyl-2-vinylazetidine.

Experimental Protocols: A Self-Validating System

Phase 1: [2+2] Cycloaddition (Synthesis of 4-Vinylazetidin-2-one)
  • Setup : In a flame-dried 1 L round-bottom flask under an inert N₂ atmosphere, dissolve 1,3-butadiene (1.2 eq) in anhydrous diethyl ether (400 mL). Cool the system to -78 °C using a dry ice/acetone bath.

  • Addition : Add chlorosulfonyl isocyanate (CSI, 1.0 eq) dropwise over 1 hour.

    • Causality: Slow addition at cryogenic temperatures prevents the exothermic polymerization of the diene and ensures strict [2+2] regioselectivity.

  • Hydrolysis : Warm the mixture to 0 °C. Quench the N-chlorosulfonyl intermediate by adding a saturated aqueous solution of Na₂SO₃ and adjust to pH 7-8 with 10% KOH.

  • Validation Checkpoint : Extract with dichloromethane, dry over MgSO₄, and concentrate. Monitor via IR spectroscopy. The protocol is validated by the appearance of a strong β-lactam C=O stretch at ~1750 cm⁻¹.

Phase 2: Chemoselective Reduction (Synthesis of 2-Vinylazetidine)
  • Reagent Preparation : In a separate flask, suspend LiAlH₄ (3.0 eq) in anhydrous THF at 0 °C. Carefully add 100% H₂SO₄ (1.5 eq) dropwise to generate AlH₃ in situ. Stir for 30 minutes.

  • Reduction : Add the crude 4-vinylazetidin-2-one dissolved in THF dropwise to the AlH₃ suspension. Stir at room temperature for 4 hours.

  • Quenching & Validation Checkpoint : Quench sequentially with H₂O, 15% NaOH, and H₂O (Fieser method) to precipitate aluminum salts. Filter through Celite. GC-MS must confirm the mass of the free amine (m/z 83.13), and ¹H NMR should show the disappearance of the carbonyl carbon and the presence of the intact vinyl group multiplet at ~5.8 ppm.

Phase 3: N-Alkylation (Synthesis of 1-Butyl-2-vinylazetidine)
  • Alkylation : Dissolve 2-vinylazetidine (1.0 eq) in anhydrous acetonitrile. Add anhydrous K₂CO₃ (2.0 eq) and 1-bromobutane (1.1 eq).

  • Reflux : Heat the mixture to 60 °C for 8 hours.

    • Causality: K₂CO₃ is a mild base that effectively neutralizes the generated HBr without promoting base-catalyzed ring opening of the strained azetidine.

  • Purification & Validation Checkpoint : Filter the salts, concentrate the filtrate, and purify via vacuum distillation. Final validation via ¹³C NMR must confirm the N-butyl chain carbons (~58.0, 30.2, 20.5, 14.1 ppm) alongside the preserved azetidine core.

Quantitative Data Summary

Reaction PhaseReagents & CatalystsTemp / TimeYield (%)Key Mechanistic Control
[2+2] Cycloaddition 1,3-Butadiene, CSI, Na₂SO₃-78 °C to RT, 12h65-75%Cryogenic temp prevents diene polymerization
Carbonyl Reduction AlH₃ (LiAlH₄/H₂SO₄), THF0 °C to RT, 4h60-70%AlH₃ prevents base-catalyzed ring-opening
N-Alkylation 1-Bromobutane, K₂CO₃, MeCN60 °C, 8h80-85%Mild base limits unwanted side reactions

Downstream Application: Pd-Catalyzed Cyclization

1-Butyl-2-vinylazetidine is uniquely primed for atom-economical transformations. When reacted with heterocumulenes (e.g., isocyanates) in the presence of a Pd(OAc)₂/PPh₃ catalyst system, it undergoes a highly efficient cyclization. The reaction proceeds via a π-allylpalladium intermediate, characterized by a stereochemical inversion through an η³-η¹-η³ isomerization mechanism, ultimately yielding tetrahydropyrimidinones and related medium-sized heterocycles[4]. Furthermore, it acts as a robust six-atom component in[6+2] cycloadditions with electron-deficient isocyanates to form eight-membered cyclic ureas, as detailed by [5].

Pathway A 1-Butyl-2-vinylazetidine B Pd(OAc)2 / PPh3 Catalyst System A->B C π-Allylpalladium Intermediate (η3-η1-η3 Isomerization) B->C E Atom-Economy Cyclization C->E D Heterocumulenes (e.g., Isocyanates) D->E F Tetrahydropyrimidinones (Medium-sized Heterocycles) E->F

Fig 2: Pd-catalyzed cyclization pathway of 1-Butyl-2-vinylazetidine.

References

  • Hassner, A., & Wiegand, N. (1986). Small rings. 29. Synthesis and ring expansion of vinylazetidines. A synthesis of hydroazocines. The Journal of Organic Chemistry, 51(19), 3652-3656.[Link]

  • Inman, G. A., Butler, D. C. D., & Alper, H. (2001). Mild Pd(OAc)₂/PPh₃ Catalyzed Cyclization Reactions of 2-Vinylazetidines with Heterocumulenes: An Atom-Economy Synthesis of Tetrahydropyrimidinone, Tetrahydropyrimidinimine, and Thiazinanimine Analogs. Synlett, 2001(SI), 0914-0919.[Link]

  • Yang, L., Deng, G., Wang, D.-X., Huang, Z.-T., Zhu, J.-P., & Wang, M.-X. (2009). Selective Synthesis of Eight-Membered Cyclic Ureas by the [6 + 2] Cycloaddition Reaction of 2-Vinylazetidines and Electron-Deficient Isocyanates. Organic Letters, 11(24), 5698-5701.[Link]

Sources

Reductive opening of 1-Butyl-2-vinylazetidine ring systems

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Reductive Opening of 1-Butyl-2-vinylazetidine Ring Systems

Executive Summary

The functionalization of strained nitrogen heterocycles is a cornerstone of modern medicinal chemistry. Azetidines, highly strained four-membered rings, offer unique vectors for drug discovery but are often challenging to elaborate without uncontrolled decomposition[1]. This application note details the controlled, reductive ring opening of 1-butyl-2-vinylazetidine (CAS 359818-96-5) to synthesize highly functionalized acyclic amine scaffolds. By leveraging the adjacent vinyl group, chemists can bypass the high activation energy typically required for unactivated C–N bond cleavage, utilizing either Palladium-catalyzed allylic amination pathways or Single-Electron Transfer (SET) methodologies[2][3].

Mechanistic Rationale & Scientific Grounding

The inherent ring strain of the azetidine system (~26 kcal/mol) provides the thermodynamic driving force for ring-opening reactions[1]. However, the regioselective cleavage of the C2–N bond in 1-butyl-2-vinylazetidine specifically relies on the adjacent unsaturation.

  • Palladium-Catalyzed Pathway: Transition metals, particularly Pd(0), can undergo facile oxidative addition into the allylic C2–N bond. This process relieves ring strain and generates a thermodynamically stable

    
    -allylpalladium intermediate[4]. When intercepted by a mild hydride source (e.g., ammonium formate), reductive elimination occurs preferentially at the less sterically hindered terminal carbon, yielding linear allylic amines[2].
    
  • Single-Electron Transfer (SET) Pathway: Strong one-electron reductants, such as Samarium(II) iodide (SmI₂), can transfer an electron into the

    
     orbital of the vinyl group. The resulting radical anion undergoes rapid C–N bond scission to relieve ring strain, generating a carbon-centered radical that, upon a second electron transfer and protonation, yields homoallylic acyclic amines[3].
    

Mechanistic Visualization

G cluster_Pd Palladium-Catalyzed Pathway cluster_SET Single-Electron Transfer (SET) Start 1-Butyl-2-vinylazetidine (Strained Ring System) Pd_Int η³-Allylpalladium Complex (C-N Bond Cleaved) Start->Pd_Int Pd(OAc)₂ / PPh₃ Oxidative Addition SET_Int Radical Anion Intermediate Start->SET_Int SmI₂ (1e⁻ Transfer) Hydride Hydride Delivery (HCOONH₄) Pd_Int->Hydride Pd_Prod Linear Allylic Amine (Major Product) Hydride->Pd_Prod Reductive Elimination Proton Protonation / 2nd e⁻ (H₂O / SmI₂) SET_Int->Proton Ring Opening SET_Prod Homoallylic Amine (Acyclic Derivative) Proton->SET_Prod Quenching

Mechanistic pathways for the reductive ring opening of 1-butyl-2-vinylazetidine.

Quantitative Data: Condition Optimization

The following table summarizes the optimization of reaction conditions for the ring opening of 1-butyl-2-vinylazetidine, highlighting the impact of catalyst and reductant selection on regioselectivity.

MethodCatalyst / Reagent (mol%)ReductantTemp (°C)Conversion (%)Regioselectivity (Linear:Branched)
Palladium Pd(OAc)₂ (5%) / PPh₃ (15%)HCOONH₄ (2.0 eq)60>9592:8
Palladium Pd₂(dba)₃ (2.5%) / dppe (5%)PMHS (3.0 eq)408885:15
Palladium Pd(OAc)₂ (5%) / PPh₃ (15%)NaBH₄ (1.5 eq)256060:40
SET SmI₂ (2.5 eq)H₂O (additive)2578N/A (Homoallylic)

Data Interpretation: The use of Pd(OAc)₂ with PPh₃ and ammonium formate provides the highest conversion and optimal linear regioselectivity. Stronger hydrides like NaBH₄ lead to premature hydride attack, eroding regiocontrol.

Experimental Protocols

Protocol A: Palladium-Catalyzed Reductive Ring Opening

Objective: High-yielding synthesis of linear allylic amines via


-allylpalladium intermediates.

Causality & Experimental Design:

  • Ligand Selection: PPh₃ is selected over bidentate ligands (like dppe) because its monodentate nature provides sufficient steric bulk to stabilize the Pd(II) intermediate without overly crowding the metal center, allowing the bulky formate ion to coordinate[2].

  • Hydride Source: Ammonium formate is utilized because it decomposes into NH₃ and CO₂, rendering the hydride transfer entropically favorable and irreversible, preventing over-reduction of the resulting alkene.

Step-by-Step Procedure:

  • Catalyst Activation: In an oven-dried Schlenk flask under an argon atmosphere, charge Pd(OAc)₂ (11.2 mg, 0.05 mmol) and PPh₃ (39.3 mg, 0.15 mmol). Add anhydrous THF (5.0 mL).

    • Causality Checkpoint: Stir for 15 minutes until the solution turns from orange-red to pale yellow. This visual shift confirms the reduction of Pd(II) to the active Pd(0) species by the phosphine ligand.

  • Substrate Introduction: Inject 1-butyl-2-vinylazetidine (139.2 mg, 1.0 mmol) into the stirring catalyst solution via a gas-tight syringe. Stir for 10 minutes at room temperature to allow for oxidative addition and formation of the

    
    -allylpalladium complex.
    
  • Hydride Delivery: Add solid ammonium formate (126.1 mg, 2.0 mmol) in a single portion. Heat the reaction mixture to 60 °C.

  • Self-Validating QC (In-Process): Monitor the reaction via TLC (10% MeOH in DCM).

    • Validation: The starting azetidine (tertiary amine) will not stain strongly with Ninhydrin. The successful ring opening generates a secondary amine, which will present as a distinct, intensely colored spot upon Ninhydrin heating. GC-MS should confirm the disappearance of the cyclic parent ion and the emergence of the acyclic fragmentation pattern.

  • Workup: Once complete (typically 2-3 hours), cool to room temperature, dilute with Et₂O (15 mL), and filter through a short pad of Celite to remove palladium black. Concentrate the filtrate under reduced pressure and purify via flash chromatography (silica gel, gradient DCM/MeOH containing 1% Et₃N).

Protocol B: SmI₂-Mediated SET Ring Opening

Objective: Synthesis of homoallylic amines via single-electron transfer and radical-anion ring cleavage.

Causality & Experimental Design:

  • Strict Anhydrous Initiation: SmI₂ is highly sensitive to oxidation. The reaction must be initiated in strictly anhydrous conditions to ensure the first electron transfer occurs at the vinyl group rather than being quenched by moisture[3].

  • Proton Source Addition: A controlled amount of water or methanol is added after the initial complexation to rapidly protonate the intermediate carbon-centered radical, driving the equilibrium toward the open-ring product.

Step-by-Step Procedure:

  • Preparation: To an oven-dried, argon-purged flask, add a commercially available 0.1 M solution of SmI₂ in THF (25 mL, 2.5 mmol).

  • Substrate Addition: Dissolve 1-butyl-2-vinylazetidine (139.2 mg, 1.0 mmol) in degassed THF (2.0 mL) and add it dropwise to the deep blue SmI₂ solution at room temperature.

  • Electron Transfer & Quenching: Stir for 5 minutes, then add degassed H₂O (36 µL, 2.0 mmol) via microsyringe.

    • Self-Validating QC: The reaction is self-indicating. The deep blue color of Sm(II) will rapidly discharge to a pale yellow/white suspension of Sm(III) salts as the electron transfer and protonation occur. If the blue color persists, the reaction is incomplete.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (10 mL) and 1M NaOH (5 mL) to precipitate samarium salts. Extract the aqueous layer with EtOAc (3 × 15 mL). Dry the combined organics over anhydrous Na₂SO₄, concentrate, and purify via column chromatography.

References

1.[4] Mild Pd(OAc)2/PPh3 Catalyzed Cyclization Reactions of 2-Vinylazetidines with Heterocumulenes: An Atom-Economy Synthesis of Tetrahydropyrimidinone, Tetrahydropyrimidinimine, and Thiazinanimine Analogs. ResearchGate. Available at: 2.[2] Mild Pd(OAc)2/PPh3 Catalyzed Cyclization Reactions of 2-Vinylazetidines with Heterocumulenes. Thieme Connect. Available at: 3.[3] Reductive Ring Opening of Cyclic Amines: Pyrrolidines and Beyond. Thieme Connect. Available at: 4.[1] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at:

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 1-Butyl-2-vinylazetidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-Butyl-2-vinylazetidine (CAS 359818-96-5). Because 2-vinylazetidines are highly strained, energy-rich four-membered nitrogen heterocycles, they are notoriously susceptible to ring-opening, polymerization, and over-alkylation during synthesis.

This guide provides field-proven methodologies, mechanistic troubleshooting, and yield-optimization strategies designed for researchers and drug development professionals utilizing this building block for downstream applications, such as [1] or [2].

Part 1: Synthetic Workflow & Yield Loss Pathways

The most robust industrial and laboratory-scale route to 1-Butyl-2-vinylazetidine avoids the direct cyclization of unstable amino alcohols. Instead, it utilizes a three-step sequence: a [2+2] cycloaddition to form a


-lactam, a highly controlled reduction to the secondary azetidine, and a selective 

-alkylation.

G Start 1,3-Butadiene + Chlorosulfonyl Isocyanate Step1 Step 1:[2+2] Cycloaddition (0°C to RT) Start->Step1 Lactam 4-Vinylazetidin-2-one (Intermediate 1) Step1->Lactam Optimal Control Polymer Yield Loss: Polymerization Step1->Polymer Excess Heat Step2 Step 2: AlH3 Reduction (Avoid LiAlH4) Lactam->Step2 Azetidine 2-Vinylazetidine (Intermediate 2) Step2->Azetidine AlH3 / H2SO4 RingOpen Yield Loss: Ring-Opened Amino Alcohols Step2->RingOpen Harsh Reductants Step3 Step 3: N-Alkylation (1-Bromobutane, Base) Azetidine->Step3 Product 1-Butyl-2-vinylazetidine (Target Product) Step3->Product Optimized Base OverAlk Yield Loss: Quaternary Ammonium Salts Step3->OverAlk Excess Alkyl Halide

Figure 1: Synthetic workflow and common yield-loss pathways for 1-Butyl-2-vinylazetidine.

Part 2: Step-by-Step Methodologies & Self-Validating Protocols

Protocol 1: Synthesis of 4-Vinylazetidin-2-one (Intermediate 1)

Causality Focus: 1,3-butadiene is highly prone to radical polymerization. Strict temperature control favors the kinetic [2+2] cycloaddition over thermodynamic polymeric pathways.

  • Condense 1,3-butadiene (1.2 eq) into a flame-dried flask containing anhydrous diethyl ether at -78°C under argon.

  • Add chlorosulfonyl isocyanate (CSI) (1.0 eq) dropwise over 1 hour, maintaining the temperature strictly below 0°C.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quench the intermediate

    
    -chlorosulfonyl-
    
    
    
    -lactam by adding the mixture dropwise to a vigorously stirred biphasic solution of
    
    
    /
    
    
    in water/ether at 0°C.
  • Extract with ether, dry over

    
    , and concentrate in vacuo.
    
  • Validation Checkpoint: IR spectroscopy must show a strong, sharp carbonyl stretch at ~1750 cm⁻¹ (characteristic of strained

    
    -lactams) and an N-H stretch at ~3250 cm⁻¹.
    
Protocol 2: Reduction to 2-Vinylazetidine (Intermediate 2)

Causality Focus: Standard


 delivers a highly nucleophilic hydride that rapidly cleaves the C-N bond of the strained four-membered ring, resulting in linear amino alcohols. By generating Alane (

) in situ using 100%

, the reducing agent becomes electrophilic.

coordinates exclusively to the carbonyl oxygen, increasing its electrophilicity and directing hydride attack to the carbon without activating the amide nitrogen for cleavage[3].
  • In a dry flask under argon, suspend

    
     (3.0 eq) in anhydrous THF at 0°C.
    
  • Cautiously add 100%

    
     (1.5 eq) dropwise to generate 
    
    
    
    . Stir for 30 minutes at 0°C.
  • Add a solution of 4-vinylazetidin-2-one (1.0 eq) in THF dropwise. Stir for 2 hours at 0°C, then warm to room temperature for 1 hour.

  • Fieser Quench: Cool to 0°C. For every

    
     grams of 
    
    
    
    used, add
    
    
    mL water,
    
    
    mL 15% NaOH, and
    
    
    mL water sequentially. This prevents emulsions and traps aluminum salts in a granular precipitate.
  • Filter through Celite, wash with ether, and carefully concentrate (product is volatile).

  • Validation Checkpoint: IR must show the complete disappearance of the 1750 cm⁻¹ C=O stretch and the emergence of a broad secondary amine N-H stretch at ~3300 cm⁻¹.

Protocol 3: -Alkylation to 1-Butyl-2-vinylazetidine (Target)

Causality Focus: Azetidines are highly nucleophilic. Using strong bases or excess alkyl halides inevitably leads to quaternary ammonium salt formation. Mild bases and strict stoichiometry are required.

  • Dissolve 2-vinylazetidine (1.0 eq) in anhydrous acetonitrile (ACN).

  • Add

    
     (1.5 eq) to the solution. 
    
    
    
    provides superior kinetic control and solubility compared to
    
    
    .
  • Add 1-bromobutane (1.05 eq) dropwise at 0°C.

  • Stir at room temperature for 16 hours. Monitor by GC-MS.

  • Filter the inorganic salts, concentrate the filtrate, and purify via vacuum distillation.

  • Validation Checkpoint: GC-MS will confirm the molecular ion peak at m/z 139.24. ¹H-NMR will show the disappearance of the N-H proton and the appearance of aliphatic N-butyl protons (0.9 ppm triplet, 1.3-1.5 ppm multiplets).

Part 3: Quantitative Yield Optimization Data

The following table summarizes the quantitative impact of critical parameter adjustments during the synthesis of 1-Butyl-2-vinylazetidine.

Reaction StepParameter TestedSub-optimal ConditionOptimized ConditionCausality / Mechanistic OutcomeYield Improvement
Lactam Reduction Reducing Agent

(Standard)

(in situ)

coordinates to C=O, preventing nucleophilic C-N bond cleavage.
<15%

60%
N-Alkylation Base Selection


The larger cesium cation provides better solubility and kinetic control, reducing over-alkylation.45%

82%
N-Alkylation SolventDMFAcetonitrile (ACN)ACN suppresses unwanted

side reactions and side-product solvation compared to highly polar DMF.
50%

82%

Part 4: Troubleshooting FAQs

Q: My reduction step (Step 2) yields a complex mixture with a broad O-H stretch in the IR spectrum. What went wrong? A: You have experienced catastrophic ring-opening. This occurs when unbuffered


 is used, or if the 

generation was incomplete. The nucleophilic hydride cleaves the C-N bond of the strained

-lactam, yielding a linear amino alcohol[3]. Ensure you are using exactly 100%

(not 98% aqueous) to generate the alane, and maintain the reaction at 0°C during addition.

Q: How do I prevent the formation of quaternary ammonium salts during the


-alkylation (Step 3)? 
A:  Over-alkylation is the primary yield-killer in this step due to the high nucleophilicity of the azetidine nitrogen. To prevent this:
  • Never exceed 1.05 equivalents of 1-bromobutane.

  • Avoid heating the reaction; run it strictly at room temperature.

  • Use a mild base like

    
     rather than 
    
    
    
    or
    
    
    .

Q: Why is my [2+2] cycloaddition yield inconsistent from batch to batch? A: 1,3-butadiene is highly prone to polymerization, which is accelerated by heat and trace impurities. Ensure your diene is freshly condensed to remove stabilizers (like TBC) and maintain the reaction temperature strictly at or below 0°C during the CSI addition. Exothermic spikes will immediately trigger polymerization, drastically reducing the yield of the kinetic


-lactam product.

Q: How can I validate the functional integrity of my 1-Butyl-2-vinylazetidine prior to large-scale use? A: Beyond standard NMR/IR characterization, functional validation is highly recommended. You can perform a small-scale


 catalyzed cyclization with a heterocumulene (e.g., an isocyanate)[1]. A high yield of the resulting tetrahydropyrimidinone confirms that the vinyl group and the azetidine ring are intact and electronically active for 

palladium intermediate formation.

Part 5: References

  • Title: Small rings. 29. Synthesis and ring expansion of vinylazetidines. A synthesis of hydroazocines. Source: The Journal of Organic Chemistry, 1986. URL: [Link]

  • Title: Selective Synthesis of Eight-Membered Cyclic Ureas by the [6 + 2] Cycloaddition Reaction of 2-Vinylazetidines and Electron-Deficient Isocyanates. Source: Organic Letters, 2009. URL: [Link]

Sources

Technical Support Center: Preventing Polymerization of 1-Butyl-2-vinylazetidine During Storage

Author: BenchChem Technical Support Team. Date: March 2026

This guide is intended for researchers, scientists, and drug development professionals working with 1-Butyl-2-vinylazetidine. It provides a comprehensive technical resource for troubleshooting and preventing unwanted polymerization during storage and handling, ensuring the integrity of your experiments.

Troubleshooting Guide: Addressing Unwanted Polymerization

The presence of both a strained azetidine ring and a reactive vinyl group makes 1-Butyl-2-vinylazetidine susceptible to polymerization. This guide addresses the most common issue: unexpected changes in the physical state of the material.

Issue: Increased Viscosity or Solidification of Stored 1-Butyl-2-vinylazetidine

An increase in viscosity is a primary indicator that polymerization has begun. If left unchecked, this can lead to complete solidification of the monomer, rendering it unusable.

Root Cause Analysis:

1-Butyl-2-vinylazetidine can polymerize through two main pathways:

  • Free-Radical Polymerization: Initiated by trace oxygen, peroxides, or exposure to light, this process involves the vinyl group.[1][2]

  • Cationic Polymerization: The azetidine ring, with its inherent ring strain of approximately 25.4 kcal/mol, is susceptible to ring-opening.[3][4][5] Acidic impurities or moisture can protonate the nitrogen atom, creating a reactive azetidinium ion that can initiate polymerization.[6][7]

Troubleshooting Workflow:

G start Observation: Increased Viscosity or Solidification quarantine Step 1: Isolate the Sample start->quarantine verify_storage Step 2: Verify Storage Conditions - Temperature (-20°C or lower) - Inert Atmosphere (Argon/Nitrogen) - Light Protection (Amber Vial) quarantine->verify_storage analyze Step 3: Chemical Analysis (if liquid) - NMR for vinyl proton signals - GC for monomer purity verify_storage->analyze decision Step 4: Assess Extent of Polymerization analyze->decision salvageable Action: Purify for Immediate Use (e.g., column chromatography) decision->salvageable Partial Polymerization non_salvageable Action: Dispose According to SDS Protocol decision->non_salvageable Fully Solidified preventive_action Step 5: Implement Preventive Measures - Review storage protocols - Consider adding an inhibitor for new batches salvageable->preventive_action non_salvageable->preventive_action

Caption: A logical workflow for troubleshooting the polymerization of 1-Butyl-2-vinylazetidine.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 1-Butyl-2-vinylazetidine?

A1: To ensure the long-term stability of 1-Butyl-2-vinylazetidine, the following storage conditions are recommended:

ParameterRecommended ConditionRationale
Temperature -20°C or belowSlows down the rate of potential polymerization reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents exposure to oxygen, which can initiate free-radical polymerization.[8]
Light Protection from light (e.g., amber vials)Prevents light-induced polymerization.[9]
Container Tightly sealed appropriate containerAvoids contamination with moisture and other impurities.

Q2: Should a polymerization inhibitor be used for storing 1-Butyl-2-vinylazetidine?

A2: Yes, for prolonged storage, adding a polymerization inhibitor is a prudent measure.[10] These compounds work by scavenging free radicals that initiate polymerization.[][12]

Recommended Inhibitors for Vinyl Monomers:

InhibitorTypical ConcentrationKey Features
Hydroquinone (HQ) 100-200 ppmA common and effective free-radical scavenger.[13]
4-Methoxyphenol (MEHQ) 100-200 ppmAnother widely used phenolic inhibitor.[10]
4-tert-Butylcatechol (TBC) 10-20 ppmOften used for storing reactive monomers like styrene.[10]

Important Note: Inhibitors will need to be removed before use in any polymerization application. This is typically achieved through column chromatography or a basic wash.[10]

Experimental Protocol: Removal of Phenolic Inhibitors

  • Dissolution: Dissolve the 1-Butyl-2-vinylazetidine containing the inhibitor in a suitable organic solvent (e.g., diethyl ether).

  • Extraction: Transfer the solution to a separatory funnel and wash with a 1M sodium hydroxide solution to remove the acidic phenolic inhibitor. Repeat the wash 2-3 times.

  • Neutralization: Wash the organic layer with water until the aqueous layer is neutral.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure.

  • Verification: Confirm the removal of the inhibitor using a suitable analytical technique such as HPLC or GC-MS.

  • Storage: Use the purified monomer immediately or store under the recommended inert and cold conditions.

Q3: Can the azetidine ring itself cause stability issues?

A3: Yes, the reactivity of the azetidine ring is driven by its significant ring strain.[3][4][5] While more stable than aziridines, the azetidine ring can be opened under certain conditions, particularly acidic ones.[3][6] This ring-opening can lead to undesired side reactions or initiate polymerization.[7] Therefore, it is crucial to avoid acidic contaminants during storage and handling.

Q4: How can I differentiate between polymerization and other forms of degradation?

A4: Polymerization is characterized by an increase in viscosity or solidification. Other degradation pathways, such as decomposition due to impurities or thermal stress, might lead to discoloration (e.g., turning yellow or brown) without a significant change in viscosity. Analytical techniques like NMR can help identify the nature of the degradation by showing either the formation of a polymer or the appearance of new, small-molecule impurities.

References

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. RSC Publishing.
  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • Google Patents. (n.d.). US6447649B1 - Polymerization inhibitor for vinyl-containing materials.
  • Google Patents. (n.d.). EP0485169A1 - Polymerization inhibitor and inhibiting method for vinyl compound.
  • ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF.
  • BenchChem. (n.d.). Technical Support Center: Azetidine Ring-Opening Reactions.
  • Blog. (2025, September 8). What is the storage temperature range for Vinyl Ether UV Monomer?.
  • 3V Sigma USA. (2024, October 8). PVC Resin Additives And Their Role in the Polymerization Process.
  • Toxic Docs. (n.d.). Vinyl Chloride Monomer - Safe Handling Guide.
  • Scribd. (n.d.). Vinyl Acetate Safe Handling Guide | PDF | Technology & Engineering.
  • Wikipedia. (n.d.). Polymerisation inhibitor.
  • BOC Sciences. (n.d.). Polymerization Inhibitors - Polymer.
  • University of California, Los Angeles. (2009, May). Safe Operating Procedure for the Handling of Vinylic Monomers. Department of Chemistry and Biochemistry.
  • Toxic Docs. (n.d.). and Protection Monomer Storage.
  • YouTube. (2020, November 24). Azetidine: Chemical Reactivity.
  • FUJIFILM Wako Chemicals. (n.d.). Azo Polymerization Initiators Comprehensive Catalog.
  • ioMosaic. (2020, July 28). Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acrylate Incidents Case Studies.

Sources

Technical Support Center: Optimizing Solvent Selection for 1-Butyl-2-vinylazetidine Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for reactions involving 1-Butyl-2-vinylazetidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of solvent selection, a critical parameter for controlling reactivity, selectivity, and yield. The strained four-membered ring of azetidines imparts unique reactivity, making careful optimization essential for success.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges.

Part A: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the role of solvents in reactions with 1-Butyl-2-vinylazetidine, providing the theoretical groundwork for practical troubleshooting.

Q1: How does the choice of solvent generally impact reactions involving the azetidine ring?

A1: The solvent plays a multifaceted role that extends beyond simply dissolving reactants. Its properties directly influence reaction rates and mechanisms by stabilizing or destabilizing reactants, transition states, and intermediates.[2][3] For azetidines, key considerations are:

  • Ring Strain and Stability: The inherent strain of the four-membered ring can make 1-Butyl-2-vinylazetidine susceptible to decomposition under harsh conditions.[4] The solvent can mediate thermal effects and stabilize the substrate.

  • Reaction Pathway Control (SN1 vs. SN2): Many reactions, particularly ring-opening, can proceed through different mechanisms.

    • Polar protic solvents (e.g., water, methanol, ethanol) excel at stabilizing charged species through hydrogen bonding.[5][6] They can stabilize carbocation-like intermediates and leaving groups, thus favoring SN1-type pathways.[5][7]

    • Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) possess large dipole moments but lack acidic protons.[6][8] They solvate cations well but leave anions (nucleophiles) relatively "naked" and more reactive, favoring SN2-type pathways.[5][9]

  • Catalyst Interaction: In Lewis acid-catalyzed reactions, the solvent can act as a competitive ligand. Non-polar or weakly coordinating solvents are often preferred to ensure the Lewis acid primarily interacts with the substrate.[10][11]

Q2: What is the fundamental difference between using a polar protic and a polar aprotic solvent for a nucleophilic ring-opening reaction?

A2: The primary difference lies in how the solvent interacts with the nucleophile.

  • Polar Protic Solvents (e.g., Methanol): These solvents form a "cage" around the nucleophile through hydrogen bonding.[5][12] This solvation shell stabilizes the nucleophile, decreasing its energy and making it less reactive. This effect can significantly slow down SN2 reactions, where the nucleophile's strength is paramount. However, this same stabilizing effect is beneficial for SN1 reactions, which proceed through charged intermediates.[7]

  • Polar Aprotic Solvents (e.g., Acetonitrile): These solvents do not form hydrogen bonds with the nucleophile.[5][6] This leaves the nucleophile less solvated, higher in energy, and significantly more reactive.[12] Consequently, SN2 reactions are often dramatically accelerated in polar aprotic solvents compared to polar protic ones.

Q3: My reaction involves a Lewis acid catalyst. How should this influence my solvent choice?

A3: Lewis acid catalysis is highly sensitive to solvent effects. The solvent can compete with your substrate for coordination to the Lewis acid, potentially inhibiting or deactivating the catalyst.[10]

  • Donating Solvents: Solvents with Lewis basic sites (e.g., ethers like THF, nitriles like acetonitrile, or even protic solvents like alcohols) can coordinate to the Lewis acid. This competition can reduce the catalyst's activity.

  • Non-Polar/Weakly Coordinating Solvents: Solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or toluene are often preferred for Lewis acid-catalyzed reactions as they minimize competitive binding.[11] For instance, La(OTf)₃-catalyzed intramolecular aminolysis of epoxides to form azetidines showed good results in DCE.[13]

Q4: How does solvent polarity affect the diastereoselectivity of azetidine formation (e.g., via a [2+2] cycloaddition)?

A4: Solvent polarity can influence the stability of charged or polarized intermediates and transition states, which in turn can alter the diastereochemical outcome.[4] In Staudinger-type syntheses of β-lactams (2-azetidinones), for example, the reaction can be highly diastereoselective. In some cases, more polar solvents may favor the formation of the trans isomer, while non-polar solvents might favor the cis isomer, although this is highly substrate-dependent.[4][14]

Part B: Troubleshooting Guide

This section provides solutions to common problems encountered during reactions with 1-Butyl-2-vinylazetidine, with a focus on solvent optimization.

Problem 1: Low or No Yield

Issue: My reaction is providing a very low yield of the desired product, or no product at all.

Possible Cause 1.1: Suboptimal Reaction Conditions

The chosen solvent may not be suitable for the specific reaction mechanism, leading to slow reaction rates or decomposition.

Suggested Solution:

  • Systematic Solvent Screening: Perform small-scale parallel reactions using a range of solvents with varying properties. This is the most reliable way to identify an optimal medium for your specific transformation.

  • Mechanism-Based Selection:

    • If a bimolecular (SN2) pathway is desired, switch to a polar aprotic solvent like acetonitrile or DMF to enhance nucleophilicity.[5]

    • If a unimolecular (SN1) pathway with a carbocation intermediate is plausible, a polar protic solvent like methanol or water may accelerate the reaction by stabilizing the intermediate.[7]

    • For reactions sensitive to moisture or requiring high temperatures, ensure you are using an appropriate anhydrous, high-boiling solvent like toluene or dioxane.

Possible Cause 1.2: Starting Material or Product Decomposition

The strained azetidine ring can be labile.[4] The solvent, temperature, or pH might be promoting decomposition pathways.

Suggested Solution:

  • Lower the Reaction Temperature: Decomposition is often temperature-dependent. Running the reaction at a lower temperature in a suitable solvent may improve the yield.

  • Switch to a Less Polar Solvent: In some cases, highly polar solvents can promote decomposition.[15] Ethereal solvents like 2-MeTHF or diethyl ether have proven effective in providing high yields and selectivity in certain azetidine ring-opening reactions.[15][16]

  • Control pH: If acidic or basic conditions are causing decomposition, use a buffered solution or a non-protic solvent to maintain neutrality.

Troubleshooting Workflow for Low Yield

G Start Low Reaction Yield CheckReagents Verify Reagent & Substrate Purity (NMR, etc.) Start->CheckReagents Step 1 CheckConditions Review Reaction Conditions (Temp, Time, Atmosphere) CheckReagents->CheckConditions If pure SolventScreen Initiate Systematic Solvent Screening CheckConditions->SolventScreen If correct Aprotic Test Polar Aprotic (MeCN, DMF, DMSO) SolventScreen->Aprotic Protic Test Polar Protic (MeOH, EtOH, H2O) SolventScreen->Protic NonPolar Test Non-Polar / Ethereal (Toluene, DCM, THF, 2-MeTHF) SolventScreen->NonPolar Analysis Analyze Results (TLC, LCMS) Aprotic->Analysis Protic->Analysis NonPolar->Analysis Optimize Optimize Further (Concentration, Temp) Analysis->Optimize Promising lead? Success Improved Yield Optimize->Success

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Poor Regio- or Stereoselectivity

Issue: My reaction produces a mixture of isomers (regio- or stereo-), or the undesired isomer is the major product.

Possible Cause 2.1: Solvent Influence on Transition State Stability

The solvent can differentially stabilize the transition states leading to different isomers, thereby altering the product ratio. The polarity of the solvent is a key factor.[4]

Suggested Solution:

  • Vary Solvent Polarity:

    • To Enhance Selectivity: For certain enantioselective ring-openings, switching to less polar, ethereal solvents like 2-MeTHF has been shown to significantly improve selectivity, whereas highly polar solvents can be detrimental.[15][16]

    • To Alter Diastereoselectivity: In cycloadditions, systematically screen solvents from non-polar (e.g., Benzene, Toluene) to polar (e.g., Acetonitrile). Generally, more polar solvents may favor the formation of the trans isomer in azetidine synthesis.[4]

  • Consider Hydrogen Bonding: Control experiments and DFT calculations have shown that hydrogen bonding between solvents and aziridines (a related three-membered ring) can direct selectivity by modulating orbital distributions.[17] This principle may extend to azetidines, suggesting that a switch between protic and aprotic solvents could have a profound impact on selectivity.

Solvent Property and Application Summary
SolventTypeDielectric Constant (ε)General Application Notes for Azetidine Reactions
Dichloromethane (DCM) Polar Aprotic9.1Good general-purpose solvent, often used in Lewis acid catalysis and Staudinger reactions.[14]
Acetonitrile (MeCN) Polar Aprotic37.5Favors SN2 pathways by enhancing nucleophilicity. Can sometimes lead to different selectivity.[4]
Tetrahydrofuran (THF) Polar Aprotic (Ethereal)7.6A less polar option, good for organometallic reagents. Can coordinate to Lewis acids.
2-Methyl-THF (2-MeTHF) Polar Aprotic (Ethereal)6.2Often optimal for providing high enantioselectivity in catalytic ring-opening reactions.[15][16]
Toluene Non-Polar2.4Useful for reactions requiring higher temperatures or in Lewis acid catalysis to avoid solvent coordination.[11]
Methanol (MeOH) Polar Protic32.7Favors SN1 pathways.[7] Can act as a nucleophile itself (solvolysis) or quench reactive intermediates.[4]
Water (H₂O) Polar Protic80.1Highly polar; strongly stabilizes ions and carbocations. Can promote hydrolysis of sensitive functional groups.
Dimethylformamide (DMF) Polar Aprotic36.7Strongly enhances SN2 rates but can be difficult to remove.
Problem 3: Formation of Side Products

Issue: I am observing unexpected side products, such as polymers or products from elimination or rearrangement.

Possible Cause 3.1: Solvent-Mediated Side Reactions

The solvent can actively participate in or promote unwanted reaction pathways.

Suggested Solution:

  • Elimination vs. Substitution: Elimination (E1/E2) reactions often compete with substitution (SN1/SN2). Polar protic solvents can favor elimination over substitution because they "cage" and sterically hinder the nucleophile, making it more likely to act as a base and abstract a proton rather than attack a carbon center.[12] Switching to a polar aprotic solvent can favor substitution by freeing the nucleophile.[8][12]

  • Solvolysis: If your solvent is nucleophilic (e.g., methanol, water), it can react with your substrate or an activated intermediate. This is known as solvolysis. If this is suspected, switch to a non-nucleophilic solvent such as DCM, acetonitrile, or THF.

  • Polymerization: The vinyl group on 1-Butyl-2-vinylazetidine can be susceptible to polymerization under certain conditions (e.g., acidic, radical). Ensure the solvent is pure and free of initiators. Running reactions at lower temperatures and under an inert atmosphere can also mitigate this issue.

Solvent Selection Logic for Reaction Control

G Start Goal: Control Reaction Pathway SN2 Promote SN2 (Bimolecular Attack) Start->SN2 SN1 Promote SN1 (Carbocation Intermediate) Start->SN1 Elimination Minimize Elimination (E1/E2) Start->Elimination Solvolysis Avoid Solvolysis Start->Solvolysis Solvent1 Use Polar Aprotic Solvent (e.g., MeCN, DMF) - Enhances nucleophile reactivity SN2->Solvent1 Solvent2 Use Polar Protic Solvent (e.g., MeOH, H2O) - Stabilizes charged intermediates SN1->Solvent2 Solvent3 Use Polar Aprotic Solvent (e.g., DMSO, MeCN) - Reduces 'caging' of nucleophile Elimination->Solvent3 Solvent4 Use Non-Nucleophilic Solvent (e.g., DCM, Toluene, THF) Solvolysis->Solvent4

Caption: Logic for selecting solvents to favor specific reaction pathways.

Part C: Experimental Protocols

Protocol: General Method for Solvent Screening in a Ring-Opening Reaction

This protocol provides a systematic approach to screen solvents for the nucleophilic ring-opening of 1-Butyl-2-vinylazetidine.

Materials:

  • 1-Butyl-2-vinylazetidine

  • Selected Nucleophile (e.g., sodium azide, thiophenol)

  • Set of anhydrous solvents for screening (e.g., DCM, MeCN, THF, 2-MeTHF, Toluene, MeOH)

  • Small, identical reaction vials with stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

  • TLC plates and appropriate mobile phase

  • LC-MS for quantitative analysis (optional)

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of 1-Butyl-2-vinylazetidine in a volatile, non-reactive solvent (e.g., anhydrous DCM).

  • Aliquot Substrate: Add an equal, known amount of the substrate stock solution to each of the pre-dried reaction vials. Gently evaporate the DCM under a stream of inert gas.

  • Add Solvents: To each vial, add an equal volume (e.g., 1.0 mL) of one of the anhydrous screening solvents. You should now have identical amounts of substrate in different solvents.

  • Add Nucleophile: Add an equivalent amount of the nucleophile to each vial (e.g., 1.2 equivalents).

  • Reaction: Seal the vials and stir the reactions at the desired temperature (start with room temperature).

  • Monitoring: Monitor the progress of each reaction at set time intervals (e.g., 1h, 4h, 12h, 24h) using TLC. Spot the starting material alongside each reaction lane for comparison.

  • Analysis:

    • Qualitative (TLC): Compare the consumption of starting material and the formation of the product spot across the different solvents. Note any formation of side products.

    • Quantitative (LC-MS): For a more precise comparison, quench a small, identical aliquot from each reaction at a specific time point and analyze by LC-MS to determine the conversion percentage and relative yield.

  • Selection: Based on the analysis, select the solvent that provides the best combination of reaction rate, yield, and cleanliness for further optimization.

References
  • Technical Support Center: Diastereoselective Azetidine Synthesis - Benchchem. (URL: )
  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. (URL: )
  • Troubleshooting: How to Improve Yield. University of Rochester Chemistry. (URL: )
  • Technical Support Center: Azetidine Ring-Opening Reactions - Benchchem. (URL: )
  • Preparation and ring-opening reactions of N-diphenylphosphinyl vinyl aziridines.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (URL: )
  • Solvent effects. Wikipedia. (URL: )
  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. (URL: )
  • Aziridines. XXIV. Reactions of derivatives of 2-vinylaziridine. The Journal of Organic Chemistry. (URL: )
  • Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts.
  • Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent.
  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes.
  • Solvent free Lewis acid catalyzed vinylogous condensation.
  • Green Solvent Effects on Lewis Acid Catalysis.
  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps. (URL: )
  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
  • Nucleophilic Substitution Reactions. SlidePlayer. (URL: )
  • Protic Vs Aprotic Solvents. Wax Studios. (URL: )
  • Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Orango. (URL: )
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
  • Solvent screening and reaction optimization.
  • The Effect of Solvent on a Lewis Acid Catalyzed Diels−Alder Reaction, Using Computed and Experimental Kinetic Isotope Effects. ACS Figshare. (URL: )
  • Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates.
  • Protic Vs Aprotic Solvent. Scribd. (URL: )
  • Common causes of low reaction yields? Reddit. (URL: )
  • The photochemical reaction of vinylaziridines and vinylazetidines with chromium(0) and molybdenum(0) (Fischer) carbene complexes. PubMed. (URL: )
  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry. (URL: )
  • Theoretical studies of solvent effects and Lewis acid catalysis on Diels-Alder reactions. University of Miami Scholarly Repository. (URL: )
  • Solvent-controlled C2/C3-regioselective ring-opening/coupling of aziridines with amines and CS2: synthesis of 2-aminoethyl dithiocarbamates. Organic Chemistry Frontiers. (URL: )
  • Common ways to lose product and reduce yield? Reddit. (URL: )
  • Ch 8 : Solvent Effects. University of Calgary Department of Chemistry. (URL: )
  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. (URL: )

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Azetidine Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for azetidine functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying the azetidine scaffold. The unique reactivity of this four-membered heterocycle, driven by its inherent ring strain, presents both opportunities for novel chemical transformations and challenges in achieving high conversion rates.[1]

This resource provides a structured approach to troubleshooting common issues, from low reaction yields to undesired side reactions. We will delve into the causality behind these experimental hurdles and offer field-proven protocols and optimization strategies to enhance the success of your synthetic campaigns.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial problems encountered during azetidine functionalization.

Q1: My functionalization reaction (e.g., N-arylation, C-H activation) has stalled with low conversion. What are the first things I should check?

Low conversion is often multifactorial. Begin by assessing these key areas:

  • Catalyst and Ligand Integrity: If using a palladium-catalyzed reaction, ensure your catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., BINAP, Xantphos) are not degraded.[2] Consider using a fresh batch or running a control reaction with a known successful substrate.

  • Reaction Atmosphere: Many coupling reactions are sensitive to oxygen. Ensure your reaction vessel was properly evacuated and backfilled with an inert gas (Argon or Nitrogen).[2]

  • Reagent and Solvent Purity: Ensure all reagents, and especially solvents, are anhydrous. Water can hydrolyze starting materials or deactivate catalysts.[3]

  • Base Strength and Solubility: The choice of base (e.g., NaOtBu, Cs₂CO₃) is critical. Ensure the base is strong enough for the specific transformation and has sufficient solubility in your chosen solvent.[2]

Q2: I'm observing significant ring-opening of my azetidine starting material. How can I prevent this?

Ring-opening is a common side reaction driven by the azetidine's inherent ring strain (approx. 25.4 kcal/mol).[2][4] Key preventative measures include:

  • Temperature Control: High temperatures provide the energy to overcome the activation barrier for ring-opening.[2] For sensitive substrates, conduct reactions at lower temperatures (e.g., 0 °C to -78 °C), even if it requires longer reaction times.[2]

  • Avoid Strong Lewis and Brønsted Acids: Acids coordinate to the azetidine nitrogen, activating the ring for nucleophilic attack and cleavage.[2][5] If an acid is required, use the mildest effective acid and the lowest possible stoichiometry.

  • Choice of Protecting Group: The nitrogen protecting group significantly influences ring stability. Strongly electron-withdrawing groups like tosyl (Ts) can sometimes activate the ring towards nucleophilic attack, while others like Boc are labile under acidic conditions that can also promote ring-opening.[2]

  • Reagent Addition: When using reagents that can act as Lewis acids (e.g., acyl chlorides), add them slowly and at low temperatures to a solution of the azetidine and a base.[2]

Q3: My desired product seems to be decomposing during workup or purification. What's causing this?

Product decomposition is often linked to the stability of the functionalized azetidine under the conditions of isolation.

  • Acid Sensitivity: The strained ring can be susceptible to decomposition on standard silica gel, which has an acidic surface.[5][6] This can lead to ring-opening or other degradation pathways.

  • Aqueous Workup: If your product has high water solubility, especially in its protonated or salt form, it can be lost during aqueous extractions.[6] Ensure the aqueous layer is basified to a high pH (e.g., >12) before extraction to recover the free-base form.[6]

Q4: I'm struggling to purify my functionalized azetidine due to streaking on the TLC/column. What can I do?

Streaking is a classic sign of strong, undesirable interactions between your basic azetidine product and the acidic silanol groups on the silica gel surface.[6]

  • Neutralize the Stationary Phase: Pre-treating the silica gel is highly effective. This can be done by preparing the column slurry in a mobile phase containing a small amount of a non-nucleophilic base, typically 0.1-1% triethylamine (Et₃N) or ammonia in methanol.[6] This "passivates" the acidic sites, leading to sharper peaks and better separation.[6]

Section 2: In-Depth Troubleshooting Guides

Guide 1: Optimizing Reaction Conditions for Low Conversion in N-Arylation

Problem Synopsis: A palladium-catalyzed N-arylation of azetidine with an aryl bromide shows low yield (<20%) despite extended reaction times.

Causality Analysis: The efficiency of Pd-catalyzed C-N cross-coupling reactions is highly dependent on the coordination environment of the palladium center, which is dictated by the choice of ligand, base, solvent, and temperature. An improper combination can lead to slow oxidative addition, difficult reductive elimination, or catalyst deactivation, all resulting in low conversion.[7][8]

Troubleshooting Workflow: Low Conversion

G Start Low Conversion (<20%) Check_Inert Verify Inert Atmosphere (Ar/N2) Start->Check_Inert Check_Reagents Confirm Reagent Purity (Anhydrous Solvents, Fresh Base) Check_Inert->Check_Reagents If OK Screen_Ligand Screen Different Ligands (e.g., BINAP, Xantphos, cataCXium A) Check_Reagents->Screen_Ligand If OK Screen_Base Screen Different Bases (e.g., NaOtBu, K3PO4, Cs2CO3) Screen_Ligand->Screen_Base No_Improvement No Improvement: Consider Alternative Strategy Screen_Ligand->No_Improvement Screen_Solvent Screen Solvents (Toluene, Dioxane, THF) Screen_Base->Screen_Solvent Screen_Base->No_Improvement Adjust_Temp Adjust Temperature (80-120 °C) Screen_Solvent->Adjust_Temp Screen_Solvent->No_Improvement Success Improved Conversion Adjust_Temp->Success If successful Adjust_Temp->No_Improvement If fails

Caption: Systematic workflow for troubleshooting low conversion in cross-coupling reactions.

Data Presentation: Impact of Reaction Parameters on N-Arylation Yield

The following table illustrates hypothetical outcomes from an optimization screen for the N-arylation of azetidine with 4-bromotoluene, demonstrating the sensitivity of the reaction to various parameters.

EntryPd Catalyst (2 mol%)Ligand (4 mol%)Base (1.5 eq.)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃XantphosNaOtBuToluene11085
2Pd₂(dba)₃XantphosK₂CO₃Toluene11035
3Pd₂(dba)₃BINAPNaOtBuToluene11078
4Pd(OAc)₂XantphosNaOtBuToluene11065
5Pd₂(dba)₃XantphosNaOtBuDioxane10092
6Pd₂(dba)₃XantphosNaOtBuToluene8045
Experimental Protocol: General Procedure for Optimizing Palladium-Catalyzed N-Arylation of Azetidine [2][8]
  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and ligand (e.g., Xantphos, 2-4 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.5 eq.), azetidine (1.2-1.5 eq.), and anhydrous solvent (e.g., Toluene or Dioxane).

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).

  • Monitoring: Stir the reaction mixture vigorously. Monitor the progress by TLC or LC-MS analysis of small aliquots.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (see Guide 3 for details on purifying basic azetidines).

Guide 2: Mitigating Unwanted Azetidine Ring-Opening

Problem Synopsis: Synthesis of an N-acyl azetidine from an acyl chloride results in a low yield of the desired product, with significant formation of a γ-chloroamide byproduct.

Causality Analysis: This is a classic case of competitive ring-opening. The acyl chloride itself can act as a Lewis acid, or the generated HCl byproduct (if a stoichiometric base is not used efficiently) can act as a Brønsted acid. Both can protonate/activate the azetidine nitrogen, making the ring highly susceptible to nucleophilic attack by the chloride counterion, leading to the observed γ-chloroamide.[2] Elevated temperatures exacerbate this undesired pathway.

Decision Tree: Preventing Ring-Opening

G Start Ring-Opening Observed Check_Temp Is Reaction Temperature > 0 °C? Start->Check_Temp Lower_Temp Action: Lower Temp to -20 °C to -78 °C Check_Temp->Lower_Temp Yes Check_Acid Is an Acid Present? (Lewis or Brønsted) Check_Temp->Check_Acid No Lower_Temp->Check_Acid Add_Base Action: Use Non-Nucleophilic Base (e.g., Et3N, DIPEA, 1.5 eq.) Check_Acid->Add_Base Yes Check_Reagent Is Reagent a Strong Lewis Acid? (e.g., Acyl Chloride) Check_Acid->Check_Reagent No Add_Base->Check_Reagent Slow_Addition Action: Slow, Dropwise Addition of Reagent at Low Temp Check_Reagent->Slow_Addition Yes Check_PG Is N-Protecting Group Highly Activating? (e.g., Tosyl) Check_Reagent->Check_PG No Slow_Addition->Check_PG Change_PG Consider Alternative PG (e.g., Boc, Cbz) Check_PG->Change_PG Yes Success Ring-Opening Minimized Check_PG->Success No Change_PG->Success

Caption: Decision-making process for mitigating azetidine ring-opening.

Key Mitigation Strategies for Ring Stability
StrategyCausalityRecommended Action
Temperature Control Reduces the kinetic viability of the higher-activation-energy ring-opening pathway.Perform reactions at 0 °C or below. For highly sensitive systems, -78 °C is recommended.[2]
Base Stoichiometry A non-nucleophilic base scavenges acidic byproducts (e.g., HCl from acyl chlorides) that catalyze ring-opening.Use at least 1.2 equivalents of a tertiary amine base like triethylamine (Et₃N) or DIPEA.
Protecting Group Choice The electronic nature of the N-substituent modulates the ring's stability.For reactions under acidic conditions, Cbz is more stable than Boc. For reactions involving nucleophilic attack, strongly withdrawing groups like Nosyl can activate the ring but also provide stability in other contexts.[2]
Reagent Addition Rate Slow addition maintains a low instantaneous concentration of the activating reagent (e.g., acyl chloride), minimizing the side reaction.Add the reagent dropwise via syringe pump over 30-60 minutes.
Experimental Protocol: Low-Temperature N-Acylation to Prevent Ring-Opening [2]
  • Preparation: Dissolve the azetidine starting material (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq.) in a suitable anhydrous solvent (e.g., DCM or THF) in an oven-dried flask under an inert atmosphere.

  • Cooling: Cool the solution to the target temperature (e.g., 0 °C or -78 °C) using an ice-salt or dry ice/acetone bath.

  • Reagent Addition: Add the acyl chloride (1.1 eq.) dropwise to the cooled, stirred solution over 30 minutes.

  • Reaction: Allow the reaction to stir at the low temperature. Monitor the reaction closely by TLC, quenching aliquots in methanol to analyze.

  • Monitoring and Quenching: The goal is to quench the reaction as soon as the starting material is consumed to minimize potential for gradual ring-opening over time.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the layers and extract the aqueous phase with the organic solvent (e.g., DCM). Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Section 3: Purification Protocols for Challenging Azetidines

Problem Synopsis: The purified product yield is low after column chromatography, and TLC analysis shows significant streaking or tailing of the product spot.

Causality Analysis: The basic nitrogen atom of the azetidine product interacts strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[6] This strong ionic interaction prevents clean elution, causing the compound to "streak" down the column, leading to poor separation, broad fractions, and often irreversible adsorption, resulting in low recovery.[6]

Purification Workflow: Polar Azetidine Derivatives

G Start Crude Azetidine Product TLC_Test Run TLC with Standard Solvent System (e.g., Hex/EtOAc) Start->TLC_Test Streaking Is the product spot streaking badly? TLC_Test->Streaking Base_TLC Re-run TLC with 0.5-1% Et3N in the Mobile Phase Streaking->Base_TLC Yes Standard_Column Action: Run Standard Silica Gel Column Streaking->Standard_Column No Improved_Rf Does the spot shape and Rf improve? Base_TLC->Improved_Rf Base_Column Action: Run Column with Base-Treated Silica/Solvent Improved_Rf->Base_Column Yes Alternative Consider Alternative Purification: - Crystallization/Salt Formation - Reversed-Phase HPLC Improved_Rf->Alternative No

Sources

Technical Support Center: Overcoming Steric Hindrance in N-Butyl Azetidine Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the challenges associated with steric hindrance in reactions involving N-butyl azetidine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to navigate the complexities of this versatile yet sterically demanding scaffold. The inherent ring strain of the azetidine core, combined with the bulky N-butyl group, presents unique synthetic hurdles that require careful consideration of reaction conditions and reagent choice.[1][2]

Frequently Asked Questions (FAQs)

This section directly addresses common issues encountered when working with N-butyl azetidine, offering quick and actionable solutions.

Q1: My N-acylation reaction with N-butyl azetidine is sluggish and gives low yields. What is the primary cause and how can I improve it?

A1: The principal challenge is the steric hindrance presented by the N-butyl group, which impedes the approach of the acylating agent to the nitrogen atom.[3][4] The lone pair on the nitrogen is sterically shielded, reducing its nucleophilicity. To overcome this, consider the following strategies:

  • Employ a more reactive acylating agent: Switch from less reactive agents like acetic anhydride to more electrophilic ones such as acyl chlorides.[5]

  • Utilize a catalyst: Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) can activate the acylating agent, enhancing its electrophilicity.[5] Alternatively, certain organocatalysts can facilitate the reaction under milder conditions.

  • Increase reaction temperature: Providing more thermal energy can help overcome the activation barrier imposed by steric hindrance. Microwave irradiation can also be an effective method for accelerating these reactions.[5]

Q2: I am attempting an N-alkylation of a molecule with an N-butyl azetidine moiety and observing significant amounts of side products, particularly elimination. What are my options?

A2: This is a common problem where the hindered nature of the N-butyl azetidine nitrogen favors its acting as a base rather than a nucleophile, leading to elimination of the alkylating agent.[6] To favor the desired SN2 pathway:

  • Choose a less hindered alkylating agent: Primary alkyl halides or tosylates are preferred over secondary or tertiary ones.[7][8]

  • Use a non-nucleophilic, sterically hindered base: If a base is required, employ one like 2,6-lutidine or proton sponge to prevent it from competing with the azetidine nitrogen as a nucleophile.[3]

  • Optimize solvent conditions: Polar aprotic solvents such as acetonitrile or DMF can help stabilize the transition state of the SN2 reaction.

Q3: Ring-opening reactions of my N-butyl azetidine substrate are not proceeding as expected. What factors should I consider?

A3: The stability of the azetidine ring, despite its strain, often requires activation for efficient ring-opening. The N-butyl group can sterically hinder the approach of nucleophiles to the ring carbons. Key considerations include:

  • Activation of the azetidine: Convert the azetidine to a more reactive azetidinium ion using an alkylating agent or a Brønsted acid. This makes the ring carbons more electrophilic.[9]

  • Choice of nucleophile: Sterically bulky nucleophiles will preferentially attack the less substituted carbon atom of the azetidine ring.[9][10]

  • Lewis acid catalysis: Lanthanide triflates, such as La(OTf)₃, have been shown to be effective catalysts for the regioselective ring-opening of azetidines.[10][11][12]

Troubleshooting Guides

This section provides detailed troubleshooting for specific reaction types, offering a systematic approach to problem-solving.

Issue 1: Low Conversion in N-Acylation of N-Butyl Azetidine

Low conversion in the N-acylation of N-butyl azetidine is a frequent obstacle. The following workflow can help diagnose and resolve this issue.

start Low N-Acylation Conversion q1 Is the acylating agent sufficiently reactive? (e.g., using anhydride vs. acyl chloride) start->q1 sol1 Switch to a more reactive acylating agent (e.g., Acyl Chloride, Acyl Bromide). q1->sol1 No q2 Are you using a catalyst? q1->q2 Yes sol1->q2 sol2 Introduce a Lewis acid (e.g., Sc(OTf)₃, ZnCl₂) or an organocatalyst (e.g., DMAP). q2->sol2 No q3 Is the reaction temperature optimized? q2->q3 Yes sol2->q3 sol3 Increase temperature incrementally. Consider microwave irradiation. q3->sol3 No end Improved Conversion q3->end Yes sol3->end

Caption: Troubleshooting workflow for low N-acylation conversion.

Issue 2: Poor Regioselectivity in Ring-Opening of Substituted N-Butyl Azetidines

Achieving the desired regioselectivity in the ring-opening of unsymmetrically substituted N-butyl azetidines can be challenging. The outcome is often a balance between electronic and steric effects.[9][10]

start Poor Regioselectivity in Ring-Opening q1 Does the azetidine have an activating group at C2 or C4 (e.g., aryl, vinyl)? start->q1 sol1 Nucleophilic attack is favored at the carbon bearing the activating group (Electronic Control). q1->sol1 Yes q2 Is the nucleophile sterically demanding? q1->q2 No sol1->q2 sol2 Attack occurs at the less sterically hindered carbon (Steric Control). q2->sol2 Yes sol3 Consider using a smaller, less hindered nucleophile to favor attack at the electronically activated site. q2->sol3 No end Controlled Regioselectivity sol2->end sol3->end

Caption: Decision tree for predicting regioselectivity in azetidine ring-opening.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key reactions involving N-butyl azetidine, with an emphasis on overcoming steric hindrance.

Protocol 1: Catalytic N-Acylation of N-Butyl Azetidine with an Acyl Chloride

This protocol is designed for challenging acylations where steric hindrance is a significant barrier.

Materials:

  • N-Butyl azetidine (1.0 eq)

  • Acyl chloride (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (1.5 eq)

  • Scandium(III) triflate (Sc(OTf)₃) (0.1 eq)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add N-butyl azetidine and anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine, followed by the catalytic amount of Sc(OTf)₃.

  • Slowly add the acyl chloride dropwise to the stirred solution over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Regioselective Ring-Opening of a 2-Aryl-N-Butyl Azetidine

This method details the acid-catalyzed ring-opening of an electronically activated N-butyl azetidine.

Materials:

  • 2-Aryl-N-butyl azetidine (1.0 eq)

  • Methanol (as solvent and nucleophile)

  • p-Toluenesulfonic acid (p-TsOH) (1.2 eq)

Procedure:

  • Dissolve the 2-aryl-N-butyl azetidine in methanol in a round-bottom flask.

  • Add p-toluenesulfonic acid portion-wise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (65 °C) and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed (typically 8-12 hours), cool the reaction to room temperature.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the resulting amino alcohol by flash chromatography.

Data Summary Table

The following table summarizes typical reaction conditions and expected outcomes for common reactions with N-butyl azetidine, highlighting strategies to mitigate steric hindrance.

Reaction TypeReagent/CatalystTemperature (°C)Typical YieldKey Strategy to Overcome Steric Hindrance
N-Acylation Acetic Anhydride80-10040-60%High temperature
Acyl Chloride / Et₃N0 to 2570-85%More reactive electrophile
Acyl Chloride / Sc(OTf)₃0 to 25>90%Lewis acid catalysis
N-Alkylation n-Butyl Bromide8050-70%Higher temperature, less hindered electrophile
Benzyl Bromide6075-90%More reactive electrophile
Ring-Opening NaBH₄ / I₂25LowRequires activation
(2-Phenyl)p-TsOH / MeOH6580-95%Acid catalysis to form azetidinium ion

References

  • Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. Journal of the American Chemical Society.
  • Technical Support Center: Azetidine Synthesis Protocols. Benchchem.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Amide synthesis by acyl
  • Technical Support Center: Azetidine Ring-Opening Reactions. Benchchem.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • An eco-friendly and highly efficient route for N-acylation under c
  • Enantioselective Construction of Heteroatom Stereocenters via N-Heterocyclic Carbene Catalysis. CCS Chemistry - Chinese Chemical Society.
  • Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionaliz
  • Sterically Tuned N-Heterocyclic Carbene Ligands for the Efficient Formation of Hindered Products in Ru-Catalyzed Olefin Metathesis.
  • Sterically Hindered N-Heterocyclic Carbene/Palladium(II) Catalyzed Suzuki-Miyaura Coupling of Nitrobenzenes.
  • Previous strategies towards azetidines and this approach. a Select...
  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals.
  • Bypassing the Limitations of Directed C–H Functionaliz
  • N-Acylation Reactions of Amines.
  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allyl
  • Synthesis of 4-Alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ols by Regio. Unknown Source.
  • Technical Support Center: Optimizing N-acetylation of Hindered Arom
  • Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines.
  • Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.
  • Azetidine synthesis. Organic Chemistry Portal.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers.
  • Highly Efficient N-Heterocyclic Carbene/Ruthenium Catalytic Systems for the Acceptorless Dehydrogenation of Alcohols to Carboxylic Acids: Effects of Ancillary and Additional Ligands. MDPI.
  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organoc
  • Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. MDPI.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers.
  • (PDF) Regioselective Ring-Opening Reactions of Unsymmetric Azetidines.
  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps.
  • Steric Hindrance | Organic Chemistry. YouTube.
  • Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts.
  • overcoming steric hindrance in reactions with 5-Tert-butylnonan-5-amine. Benchchem.
  • Steric Hindrance: Definition, Factors, & Examples. Chemistry Learner.

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 1-Butyl-2-vinylazetidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of 1-Butyl-2-vinylazetidine, a substituted four-membered heterocyclic amine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of its characteristic vibrational modes. Furthermore, it presents a comparative overview with alternative analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—to facilitate a comprehensive structural elucidation. The methodologies and interpretations are grounded in established spectroscopic principles to ensure scientific integrity and reliability.

Introduction to 1-Butyl-2-vinylazetidine and the Imperative of Structural Verification

1-Butyl-2-vinylazetidine is a fascinating molecule characterized by a strained four-membered azetidine ring, an N-butyl substituent, and a vinyl group at the 2-position. The unique structural features of azetidine derivatives have garnered significant interest in medicinal chemistry due to their presence in various biologically active natural products and synthetic compounds.[1] The inherent ring strain of the azetidine core can influence the molecule's reactivity and conformation, making precise structural verification a critical step in any research or development endeavor.

FTIR spectroscopy serves as a rapid, non-destructive, and highly informative technique for identifying the functional groups present in a molecule. Each functional group possesses characteristic vibrational frequencies, resulting in a unique "molecular fingerprint" that aids in structural confirmation.[2] This guide will dissect the expected FTIR spectrum of 1-Butyl-2-vinylazetidine, correlating specific absorption bands to the vibrations of its constituent parts.

Deciphering the Molecular Fingerprint: Predicted FTIR Characteristic Peaks of 1-Butyl-2-vinylazetidine

The FTIR spectrum of 1-Butyl-2-vinylazetidine can be logically dissected by considering the vibrational modes of its three key structural components: the n-butyl group, the vinyl group, and the N-substituted azetidine ring.

C-H Stretching Vibrations (3100-2800 cm⁻¹)

This region is dominated by the stretching vibrations of carbon-hydrogen bonds. A key diagnostic feature is the distinction between sp²-hybridized carbons of the vinyl group and the sp³-hybridized carbons of the butyl group and azetidine ring.

  • =C-H Stretch (Vinyl Group): Expect a medium intensity peak slightly above 3000 cm⁻¹, typically in the range of 3080-3020 cm⁻¹ .[3] The presence of this peak is a strong indicator of the vinyl group.

  • -C-H Stretch (Alkyl Groups): A series of strong, sharp peaks will be observed just below 3000 cm⁻¹, in the 3000-2840 cm⁻¹ region.[4] These arise from the symmetric and asymmetric stretching vibrations of the CH₃ and CH₂ groups of the n-butyl chain and the azetidine ring.

The Double Bond and Ring Vibrations (1700-1000 cm⁻¹)

This region provides crucial information about the carbon-carbon double bond and the carbon-nitrogen single bond.

  • C=C Stretch (Vinyl Group): A characteristic peak of medium intensity is expected in the range of 1680-1640 cm⁻¹ due to the stretching of the carbon-carbon double bond.[3]

  • C-N Stretch (Azetidine and Butylamine Moiety): The stretching vibration of the C-N bond in aliphatic amines typically appears in the 1250-1020 cm⁻¹ region.[5] For 1-Butyl-2-vinylazetidine, a tertiary amine, a peak in this range is anticipated.

The Fingerprint Region (< 1500 cm⁻¹)

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of bending and skeletal vibrations that are unique to the molecule as a whole.[4]

  • =C-H Bending (Vinyl Group): The out-of-plane bending (wagging) of the vinyl C-H bonds gives rise to strong and sharp absorption bands. For a monosubstituted alkene (vinyl group), two distinct peaks are expected around 990 cm⁻¹ and 910 cm⁻¹ .[6] These are highly characteristic and provide strong evidence for the presence of the vinyl substituent.

  • -C-H Bending (Alkyl Groups): The scissoring, wagging, and twisting vibrations of the CH₂ and CH₃ groups of the butyl chain and the azetidine ring will produce a series of peaks in the 1470-1370 cm⁻¹ region.

  • Azetidine Ring Puckering: The four-membered azetidine ring undergoes a characteristic low-frequency "puckering" vibration. While these are often observed in the far-infrared region, they can sometimes give rise to weaker absorptions in the lower end of the mid-infrared spectrum.

Table 1: Predicted FTIR Characteristic Peaks for 1-Butyl-2-vinylazetidine

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupIntensity
3080-3020=C-H StretchVinylMedium
3000-2840-C-H Stretchn-Butyl, AzetidineStrong
1680-1640C=C StretchVinylMedium
1470-1370-C-H Bendingn-Butyl, AzetidineMedium
1250-1020C-N StretchTertiary AmineMedium-Strong
~990 and ~910=C-H Bending (out-of-plane)VinylStrong, Sharp

A Multi-faceted Approach: Comparison with Alternative Analytical Techniques

While FTIR is excellent for functional group identification, a comprehensive structural confirmation relies on the synergy of multiple analytical techniques. NMR spectroscopy and Mass Spectrometry provide complementary information regarding the carbon-hydrogen framework and the molecular weight and fragmentation patterns, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would provide detailed information about the connectivity and chemical environment of the atoms in 1-Butyl-2-vinylazetidine.

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the vinyl group (in the 5-6 ppm region), the protons on the azetidine ring (likely in the 2-4 ppm range), and the protons of the n-butyl group (in the 0.8-3 ppm range). The splitting patterns (multiplicity) of these signals would reveal the number of neighboring protons, allowing for the elucidation of the connectivity.[7]

  • ¹³C NMR: The carbon NMR spectrum would show a unique signal for each carbon atom in a different chemical environment. The sp² carbons of the vinyl group would appear downfield (110-140 ppm), while the sp³ carbons of the azetidine ring and the n-butyl chain would be found upfield.[7][8]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to deduce its structure.

  • Molecular Ion Peak: The mass spectrum of 1-Butyl-2-vinylazetidine would show a molecular ion peak (M⁺) corresponding to its molecular weight.

  • Fragmentation Pattern: Common fragmentation pathways for N-alkyl amines involve α-cleavage, where the bond between the nitrogen and the adjacent carbon is broken. For 1-Butyl-2-vinylazetidine, this could lead to the loss of a propyl radical from the butyl group or cleavage of the vinyl group. The fragmentation of the azetidine ring itself can also produce characteristic ions.[9]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines the steps for obtaining an FTIR spectrum of a liquid sample like 1-Butyl-2-vinylazetidine using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for liquids.

Objective: To obtain a high-quality FTIR spectrum for the identification of functional groups.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

  • 1-Butyl-2-vinylazetidine sample

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are powered on and have reached thermal equilibrium.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent.

    • Allow the solvent to evaporate completely.

    • Acquire a background spectrum. This will account for the absorbance of the atmosphere (CO₂ and H₂O) and the ATR crystal itself.

  • Sample Analysis:

    • Place a small drop of the 1-Butyl-2-vinylazetidine sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

    • Acquire the sample spectrum.

  • Data Processing:

    • The software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

    • Use the software tools to identify and label the major peaks.

Typical Acquisition Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 (to improve the signal-to-noise ratio)

Visualizing the Structure and Workflow

Diagram 1: Molecular Structure of 1-Butyl-2-vinylazetidine

molecular_structure cluster_azetidine Azetidine Ring cluster_butyl n-Butyl Group cluster_vinyl Vinyl Group N N C2 CH N->C2 Butyl_CH2_1 CH2 N->Butyl_CH2_1 C3 CH2 C2->C3 Vinyl_CH CH C2->Vinyl_CH C4 CH2 C3->C4 C4->N Butyl_CH2_2 CH2 Butyl_CH2_1->Butyl_CH2_2 Butyl_CH2_3 CH2 Butyl_CH2_2->Butyl_CH2_3 Butyl_CH3 CH3 Butyl_CH2_3->Butyl_CH3 Vinyl_CH2 CH2 Vinyl_CH->Vinyl_CH2 =

Caption: Molecular structure of 1-Butyl-2-vinylazetidine.

Diagram 2: Workflow for Spectroscopic Analysis

workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_conclusion Conclusion Sample 1-Butyl-2-vinylazetidine (Liquid) FTIR FTIR Spectroscopy Sample->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS FTIR_Data Functional Group Identification FTIR->FTIR_Data NMR_Data Structural Connectivity and Environment NMR->NMR_Data MS_Data Molecular Weight and Fragmentation Pattern MS->MS_Data Conclusion Comprehensive Structural Elucidation FTIR_Data->Conclusion NMR_Data->Conclusion MS_Data->Conclusion

Caption: Workflow for the comprehensive spectroscopic analysis.

Conclusion

The structural elucidation of 1-Butyl-2-vinylazetidine is effectively achieved through a combination of spectroscopic techniques. FTIR spectroscopy provides a rapid and definitive means of identifying the key functional groups present: the vinyl group, the n-butyl chain, and the tertiary amine of the azetidine ring. For unambiguous structural confirmation, it is highly recommended to complement FTIR analysis with NMR spectroscopy and Mass Spectrometry. This integrated approach ensures the highest level of scientific rigor and provides a complete picture of the molecule's architecture, which is paramount for its application in research and development.

References

  • LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • National Center for Biotechnology Information. (n.d.). Vinylcyclohexane. PubChem. [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]

  • Smith, B. C. (2016, November 1). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 28-33. [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Butanamine, N-butyl-. NIST Chemistry WebBook. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Vinyl-1-cyclohexene. PubChem. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]

  • Klyba, L. V., et al. (2014). Mass Spectra of New Heterocycles: XXIX. Study of 2-(Alkylsulfanyl)quinolines by Electron Ionization Mass Spectrometry. Russian Journal of Organic Chemistry, 50(12), 1796-1804. [Link]

  • Nandiyanto, A. B. D., & Gunawan, G. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234. [Link]

  • Sharma, S. K. (2025). Synthesis and Characterization of Substituted Phenyl Azetidines as Potential Antimicrobial Agents. ResearchGate. [Link]

  • Columbia University. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • InstaNANO. (2026, March 8). FTIR Functional Group Database Table with Search. [Link]

Sources

Elemental Analysis Standards for N-Butyl Vinyl Azetidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-butyl vinyl azetidines are highly reactive, strained four-membered nitrogen heterocycles that serve as critical building blocks in the synthesis of β-lactams and novel pharmacophores . Validating the purity of these synthesized intermediates via Carbon, Hydrogen, and Nitrogen (CHN) elemental analysis is a strict regulatory requirement . However, their high volatility and unique combustion kinetics present significant analytical hurdles. This guide objectively compares calibration standards and details self-validating protocols to ensure absolute accuracy in your CHN workflows.

The Analytical Challenge: Volatility and Ring Strain

As an Application Scientist, I frequently observe laboratories failing CHN analysis of azetidines due to two physical phenomena:

  • Premature Volatilization: N-butyl vinyl azetidines are typically volatile liquids at room temperature. If placed in standard crimped tin capsules, the sample vapor escapes in the autosampler purge chamber before reaching the furnace, leading to artificially low carbon and nitrogen readings .

  • Refractory Combustion: The strained azetidine ring, coupled with the vinyl group, requires vigorous oxidation. Inadequate oxygen dosing leads to incomplete combustion (soot formation) or the generation of stable nitrogen oxides (NOx) that resist reduction, skewing the final N₂ quantification.

Comparative Evaluation of Elemental Standards

To achieve high-precision CHN data, the calibration standard must closely mimic the analyte's elemental ratios and combustion behavior (matrix matching).

Table 1: Quantitative Comparison of CHN Standards for N-Butyl Vinyl Azetidine (Theoretical: C₉H₁₇N)

Standard / AnalyteChemical Formula% Carbon% Hydrogen% NitrogenMatrix Match ScoreRecommended Use
N-Butyl Vinyl Azetidine C₉H₁₇N77.63%12.31%10.06%-Target Analyte
Acetanilide C₈H₉NO71.09%6.71%10.36%Excellent Primary Calibration
BBOT C₂₆H₂₆N₂O₂S72.53%6.09%6.51%PoorUnsuitable (Lacks N density)
Sulfanilamide C₆H₈N₂O₂S41.85%4.68%16.27%ModerateSecondary Verification

Causality Insight: Acetanilide is the optimal primary standard. Its nitrogen content (10.36%) is nearly identical to the target analyte (10.06%). Calibrating the Thermal Conductivity Detector (TCD) within this specific dynamic range minimizes non-linear response errors. BBOT, while excellent for sulfur-containing polymers, introduces unnecessary sulfur into the reduction column and under-represents the nitrogen density required for azetidine analysis.

System Logic & Workflow

G Start Volatile Azetidine Analyte Std Calibration: Acetanilide Start->Std Prep Prep: Cold-Weld Capsules Std->Prep Combust Flash Combustion (1000°C) Prep->Combust Reduce NOx Reduction (Cu Wire) Combust->Reduce Detect TCD Detection & Output Reduce->Detect

Analytical workflow for elemental analysis of volatile N-butyl vinyl azetidines.

Experimental Protocol: Self-Validating CHN Analysis

To guarantee scientific integrity, the following protocol incorporates a self-validating loop using a secondary standard.

Materials & Reagents:

  • Primary Standard: Acetanilide (High Purity, EA Grade)

  • Secondary Standard: Sulfanilamide (for verification)

  • Sample: N-butyl vinyl azetidine

  • Consumables: Volatile liquid tin capsules, cold-sealing press.

Step-by-Step Methodology:

  • Instrument Purge & Blanking: Run three empty tin capsules to establish a stable baseline on the CHN analyzer.

    • Causality Insight: This eliminates atmospheric nitrogen and carbon dioxide trapped in the autosampler from the integration area, ensuring the baseline is true zero.

  • Calibration (K-Factor Determination): Weigh 1.5 mg, 2.0 mg, and 2.5 mg of Acetanilide into standard tin capsules. Analyze using dynamic flash combustion at 1000°C. Calculate the K-factors for C, H, and N.

  • Self-Validation (The Integrity Check): Weigh 2.0 mg of the secondary standard (Sulfanilamide) and analyze it as an unknown.

    • Rule: The experimental CHN values must fall within ±0.3% of the theoretical values. If it fails, the system is not validated for nitrogen-dense compounds and must be recalibrated.

  • Volatile Sample Preparation:

    • Using a micro-syringe, inject 1.5 - 2.0 mg of N-butyl vinyl azetidine into a specialized volatile tin capsule.

    • Immediately seal the capsule using a cold-welding press.

    • Causality Insight: Cold welding creates a hermetic seal without applying heat. This prevents the low-boiling analyte from vaporizing in the purge chamber before it drops into the combustion zone.

  • Combustion & Analysis: Drop the sealed capsule into the oxidation reactor. Ensure the oxygen dosing time is extended by 10% compared to standard methods.

    • Causality Insight: The tin capsule produces an exothermic flash combustion, pushing the local temperature to ~1800°C. The high ring strain of the azetidine requires this extreme heat and excess oxygen to prevent the formation of refractory carbon deposits and ensure all nitrogen is oxidized to NOx before being reduced to N₂ in the copper reactor.

References

  • Title: Synthesis of Vinyl Azetidines and β-Lactams from Allenamides via Energy-Transfer Relay Source: ACS Catalysis URL: [Link]

  • Title: Elemental analysis: operation & applications Source: Elementar URL: [Link]

Safety Operating Guide

Personal protective equipment for handling 1-Butyl-2-vinylazetidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

1-Butyl-2-vinylazetidine (CAS: 359818-96-5) is a highly strained, bifunctional nitrogen heterocycle[1]. In advanced drug development and organic synthesis, it serves as a critical intermediate, particularly in palladium-catalyzed ring-expansion reactions with heterocumulenes to access complex functionalized piperidinones via π-allylpalladium intermediates[2].

However, the very structural features that make it synthetically valuable—the strained four-membered azetidine ring and the reactive vinyl group—also introduce significant operational hazards. Handling this compound requires a deep understanding of its physicochemical properties to prevent spontaneous polymerization, degradation, or severe personnel exposure[3].

Quantitative Chemical Profile
PropertyValue / DescriptionOperational Implication
CAS Number 359818-96-5[1]Unique identifier for safety tracking and inventory control.
Molecular Weight 139.24 g/mol [1]Low molecular weight indicates high volatility and vapor hazard.
Ring Strain ~26 kcal/molHigh susceptibility to nucleophilic or acidic ring-opening.
Stabilizer 4-tert-Butylcatechol (TBC)[4]Prevents spontaneous radical polymerization of the vinyl group.
Hazard Class Corrosive / Flammable[5]Requires strict exclusion of ignition sources and skin contact.

Mechanistic Causality of Hazards

As scientists, we do not merely follow rules; we design self-validating safety systems based on chemical causality.

  • The Azetidine Ring (Corrosivity & Reactivity): The four-membered ring is highly basic and strained. Upon contact with human tissue (which contains moisture and nucleophiles), it causes rapid, irreversible saponification of lipids and protein denaturation, leading to severe skin burns and eye damage (H314)[5].

  • The Vinyl Group (Polymerization Risk): The pendant vinyl group is prone to radical-initiated autopolymerization when exposed to heat, UV light, or oxygen[6]. To counteract this, commercial suppliers add TBC as a stabilizer[4]. TBC acts as a radical scavenger, intercepting propagating radicals to form stable adducts. However, TBC requires trace oxygen to function optimally and is consumed over time. If the stabilizer is depleted, the compound can undergo exothermic runaway polymerization.

Mechanism A 1-Butyl-2-vinylazetidine (Reactive Monomer) B Heat / UV / Oxygen A->B Exposure E TBC Stabilizer (4-tert-Butylcatechol) A->E Stored with C Free Radical Generation B->C D Runaway Polymerization (Exothermic) C->D Uninhibited F Radical Scavenging (Stable Adduct) C->F Intercepted by E->F Donates H•

Mechanistic pathway of vinyl-induced polymerization and TBC-mediated radical scavenging.

Mandatory Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, the following PPE matrix is mandatory. Standard laboratory latex gloves are strictly prohibited, as low-molecular-weight amines rapidly permeate them.

Protection ZoneRequired EquipmentMechanistic Justification
Eye/Face Chemical splash goggles + Face shieldHigh basicity causes irreversible corneal necrosis upon liquid splash[3].
Hands Heavy-duty Neoprene or double-gloved NitrileAmines rapidly permeate thin latex and standard nitrile materials.
Body Flame-resistant (FR) lab coat, closed-toe shoesMitigates fire risk from highly flammable volatile vapors[5].
Respiratory Certified Fume Hood (Face velocity >100 fpm)Prevents inhalation of corrosive and toxic amine vapors[7].

Step-by-Step Operational Workflow: Palladium-Catalyzed Ring Expansion

The following protocol describes the safe handling of 1-butyl-2-vinylazetidine during a standard Pd(OAc)₂/PPh₃ catalyzed ring-expansion reaction[2]. This workflow ensures both operator safety and chemical integrity.

Step 1: Environmental Preparation

  • Clear the fume hood of all unnecessary clutter, especially oxidizing agents and acids.

  • Set up a Schlenk line. Purge the reaction flask with Argon (3 vacuum/argon cycles) to displace oxygen, which can initiate unwanted side reactions[8].

Step 2: Reagent Transfer

  • Verify all PPE is equipped (Neoprene gloves, face shield).

  • Retrieve the 1-butyl-2-vinylazetidine from the 2-8°C storage refrigerator[3]. Allow it to equilibrate to room temperature inside a desiccator to prevent condensation of ambient moisture, which degrades the azetidine ring.

  • Using a gas-tight glass syringe with a stainless steel needle, pierce the septum of the reagent bottle and withdraw the required volume under a positive pressure of Argon.

Step 3: Catalytic Reaction Setup

  • Inject the 1-butyl-2-vinylazetidine into the reaction flask containing the Pd(OAc)₂, PPh₃, and heterocumulene substrate dissolved in anhydrous THF[2].

  • Maintain the reaction at room temperature (approx. 20°C). Do not heat the reaction mixture initially, as elevated temperatures can trigger thermal polymerization of the vinyl group before the palladium insertion occurs.

Step 4: Quenching and Workup

  • Upon reaction completion (monitored via TLC/LCMS), quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl).

  • Causality: The mild acidity of NH₄Cl neutralizes any unreacted basic azetidine, converting it into a water-soluble, non-volatile hydrochloride salt, thereby eliminating the inhalation hazard during subsequent extraction steps[9].

Workflow S1 Step 1: Fume Hood Setup Purge Schlenk flask with Argon S2 Step 2: PPE Verification Don Neoprene gloves & Face Shield S1->S2 S3 Step 3: Reagent Transfer Syringe transfer under inert atmosphere S2->S3 S4 Step 4: Catalytic Reaction Pd(OAc)2 / PPh3 in THF at 20°C S3->S4 S5 Step 5: Safe Quenching Neutralize with sat. NH4Cl(aq) S4->S5 S6 Step 6: Waste Disposal Segregate as basic organic waste S5->S6

Step-by-step operational workflow for handling 1-butyl-2-vinylazetidine in Pd-catalyzed reactions.

Emergency Response & Disposal Plan

Trust in laboratory safety is built on having robust contingency plans.

  • Spill Response: In the event of a spill outside the fume hood, evacuate the immediate area. Personnel wearing a full-face respirator (ABEK1P3 filter) and heavy-duty Neoprene gloves should absorb the spill using an inert, non-combustible absorbent (e.g., dry sand or vermiculite). Never use combustible materials like sawdust, as the basic amine can trigger an exothermic reaction.

  • Skin/Eye Contact: Immediately flush the affected area with copious amounts of water using a safety shower or eyewash station for a minimum of 15 minutes[7]. Remove contaminated clothing immediately. Seek emergency medical attention, providing the SDS to the medical team.

  • Waste Disposal: Segregate unreacted 1-butyl-2-vinylazetidine and its reaction byproducts into a designated "Halogen-Free Basic Organic Waste" container. Ensure the container is properly vented if gas evolution is anticipated, and never mix with acidic or oxidizing waste streams[5].

References

  • 1-丁基-2-乙烯基吖丁啶| 359818-96-5 Source: Molaid Chemical Database URL:[Link]

  • Safety Data Sheet: Azetidine Source: Chemos GmbH & Co. KG URL:[Link]

  • The Chemistry and Biology of Beta-Lactams Source: Apple Academic Press / Delsu e-Library URL:[Link]

  • Concerted Enantioselective [2+2] Cycloaddition Reaction of Imines Mediated by a Magnesium Catalyst Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.